5-Propyl-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-propyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQURINLKRAGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341734 | |
| Record name | 5-Propyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39223-04-6 | |
| Record name | 5-Propyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 5-propyl-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-propyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound belonging to a class with significant pharmacological interest. The 1,3,4-thiadiazole scaffold is a key structural motif in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document details a common and effective synthetic protocol, outlines the key characterization data for structural confirmation, and presents the information in a format tailored for chemical researchers and drug development professionals.
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied due to their diverse pharmacological applications.[1][2] The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety.[3][4] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological and physicochemical properties of the molecule. This guide focuses specifically on the 5-propyl substituted derivative, providing the necessary technical details for its preparation and verification.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[5][6] For the target compound, this compound, the precursors are thiosemicarbazide and butyric acid. Various strong acids can be used as catalysts and dehydrating agents, including concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[6][7][8]
General Reaction Scheme
The reaction involves the condensation of thiosemicarbazide with butyric acid, followed by an intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[8]
Materials:
-
Thiosemicarbazide (0.05 mol)
-
Butyric acid (0.07 mol)
-
Concentrated Sulfuric Acid (0.05 mol)
-
Ice-cold water
-
Ammonium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add thiosemicarbazide and butyric acid.
-
Slowly, and with cooling, add concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux under anhydrous conditions for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water while stirring.
-
Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the product precipitates out. Check the pH to ensure it is neutral or slightly basic.
-
Filter the crude product using a Buchner funnel and wash the solid with cold water to remove any inorganic impurities.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the dried solid from ethanol to obtain the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The structure of the synthesized this compound must be confirmed using various spectroscopic and analytical techniques. The expected data based on its structure and data from similar compounds are summarized below.[3][4]
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₅H₉N₃S |
| Molecular Weight | 143.21 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Varies based on purity; requires experimental determination. |
| Mass Spec. (EI-MS) | Molecular Ion [M]⁺ at m/z = 143.[9][10] |
| ¹H-NMR (DMSO-d₆) | δ (ppm): ~7.2 (s, 2H, NH₂), ~2.7 (t, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C-NMR (DMSO-d₆) | δ (ppm): ~168 (C-NH₂), ~155 (C-propyl), ~30 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~2960 (C-H stretch), ~1620 (C=N stretch), ~700 (C-S-C) |
Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. They are predicted based on typical values for similar structures.[11]
Interpretation of Characterization Data
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (143 g/mol ), confirming its elemental composition.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR provides information on the proton environment. The spectrum is expected to show a singlet for the amine protons, and a triplet-multiplet-triplet pattern for the n-propyl group, confirming the aliphatic chain's structure.
-
¹³C-NMR will show five distinct carbon signals: two for the thiadiazole ring carbons and three for the propyl group carbons, confirming the carbon skeleton.[3]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic stretching vibrations for the primary amine (N-H), aliphatic C-H bonds, the C=N bond of the thiadiazole ring, and the C-S-C linkage are expected in their respective regions.[3][12]
Potential Applications and Logical Relationships
Derivatives of 2-amino-1,3,4-thiadiazole are recognized as privileged scaffolds in medicinal chemistry. The synthesis of various analogs, including the 5-propyl derivative, is a key step in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents.
Caption: Logical flow from core scaffold to potential drug candidate.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H9N3S | CID 575394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C5H9N3S) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 5-propyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-propyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal and agricultural chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and herbicidal effects.[1] The presence of the toxophoric =N-C-S moiety is often associated with the biological activity of 1,3,4-thiadiazole derivatives.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and insights into the potential mechanism of action of this compound.
Physicochemical Properties
| Property | Value (Predicted) | Source |
| Molecular Formula | C5H9N3S | PubChem[2] |
| Molecular Weight | 143.21 g/mol | PubChem[2] |
| XLogP3-AA | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 143.051715 g/mol | PubChem |
| Monoisotopic Mass | 143.051715 g/mol | PubChem |
| Topological Polar Surface Area | 66.9 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 129 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Solubility:
While specific experimental solubility data for this compound is not available, general solubility characteristics of similar 5-substituted-2-amino-1,3,4-thiadiazoles suggest that they are often soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF.[1] Their solubility in aqueous solutions is expected to be limited, though this can be influenced by pH.
Experimental Protocols
Synthesis of this compound
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles can be achieved through the cyclization of thiosemicarbazide with a corresponding carboxylic acid.[3][4][5][6] The following protocol is adapted from a general method described in the literature for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]
Materials:
-
Thiosemicarbazide
-
Butyric acid (to provide the propyl group)
-
Polyphosphoric acid (PPA)
-
Hypophosphorous acid (50% aqueous solution, optional, as a stabilizer)
-
Ammonium hydroxide (for neutralization)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butyric acid and commercial polyphosphoric acid. For every 1 part of thiosemicarbazide (by weight), use approximately 1.2 parts of butyric acid and at least 2 parts of polyphosphoric acid.[3] A small amount of hypophosphorous acid can be added to the mixture.[3]
-
Addition of Thiosemicarbazide: To the stirred mixture, slowly add thiosemicarbazide.
-
Heating: Heat the reaction mixture with stirring to a temperature between 100°C and 120°C.[3] The reaction is typically complete within 1 to 2 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of ammonium hydroxide until the pH is alkaline, which will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-amino-5-propyl-1,3,4-thiadiazole.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the propyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino group and the thiadiazole ring.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to possess a wide array of biological activities. Notably, they have been investigated for their herbicidal properties.
Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO)
A key mechanism of action for some herbicidal compounds is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[7] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which leads to the production of essential molecules like chlorophylls and hemes.
The inhibition of PPO by compounds such as 1,3,4-thiadiazole derivatives disrupts this pathway, leading to the accumulation of protoporphyrinogen IX.[8] This substrate then moves from the chloroplast to the cytoplasm, where it is converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and ultimately lead to membrane disruption and cell death.[8]
Below is a diagram illustrating the proposed signaling pathway for the herbicidal action of PPO inhibitors.
Caption: Proposed mechanism of herbicidal action via PPO inhibition.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound represents a molecule of interest within the broader class of 1,3,4-thiadiazoles, which are recognized for their diverse biological activities. While comprehensive experimental data on its physicochemical properties are limited, computational predictions offer a foundational understanding for researchers. The synthesis of this compound is achievable through established methods of heterocyclic chemistry. The potential for this molecule and its derivatives to act as inhibitors of key enzymes, such as protoporphyrinogen oxidase, highlights its relevance in the development of new herbicidal agents and potentially other therapeutic or agrochemical products. Further experimental investigation into the precise physicochemical properties and biological mechanisms of this compound is warranted to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H9N3S | CID 575394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. worldscientific.com [worldscientific.com]
- 8. bioone.org [bioone.org]
5-propyl-1,3,4-thiadiazol-2-amine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of 5-propyl-1,3,4-thiadiazol-2-amine. It details a well-established experimental protocol for its synthesis and summarizes its physicochemical and mass spectrometry data. Furthermore, this guide discusses the broader context of the biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold, a class of compounds known for its potential in antimicrobial and antiviral drug development.
Molecular Structure and Formula
This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a propyl group at the fifth position and an amine group at the second position.
Molecular Formula: C₅H₉N₃S[1]
2D Structure:
Canonical SMILES: CCCC1=NN=C(S1)N
InChI: InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8)[1]
InChIKey: NLQURINLKRAGIF-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in public databases. The following tables summarize predicted and available data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 143.21 g/mol | Calculated |
| Monoisotopic Mass | 143.05171 Da | PubChem[1] |
| XlogP (predicted) | 1.2 | PubChem[1] |
Table 2: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular Ion) |
| 115 | [M-C₂H₄]⁺ |
| 74 | [C₂H₄N₂S]⁺ |
| 60 | [CH₂N₂S]⁺ |
| Data interpreted from top peaks listed in PubChem CID 575394.[2] |
Experimental Protocol: Synthesis
A well-documented method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with a corresponding carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.[3]
Reaction Scheme:
References
An In-depth Spectroscopic Analysis of 5-propyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-propyl-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a variety of pharmacologically active agents. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is crucial for its potential applications.
This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes predicted data, detailed experimental protocols for acquiring such spectra, and a discussion of the interpretation of the spectral features. The complementary nature of these analytical techniques in unequivocally determining the molecular structure is also highlighted.
Data Presentation
The spectroscopic data for this compound is summarized in the following tables. The NMR and IR data are predicted values, which serve as a strong reference for experimental verification. The mass spectrometry data is based on experimental findings from public databases.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d6, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | Singlet | 2H | NH₂ |
| ~2.75 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.65 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d6
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (C-NH₂) |
| ~155 | C5 (-C-propyl) |
| ~30 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~13 | -CH₂-CH₂-CH₃ |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine) |
| 2960-2850 | Medium-Strong | C-H stretching (propyl) |
| ~1620 | Strong | C=N stretching (thiadiazole ring) |
| ~1500 | Medium | N-H bending (amine) |
| ~1380 | Medium | C-H bending (propyl) |
| ~700 | Medium | C-S stretching |
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Assignment |
| 143 | High | [M]⁺ (Molecular Ion) |
| 114 | Moderate | [M - C₂H₅]⁺ |
| 100 | Moderate | [M - C₃H₇]⁺ |
| 71 | High | [C₂H₃N₂S]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d6 (δ ~39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is an average of 16-32 scans.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For GC-MS: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
For Direct Infusion ESI-MS: Prepare a dilute solution (~0.1 mg/mL) in a solvent system suitable for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
-
Instrumentation: A mass spectrometer, either coupled with a gas chromatograph (GC-MS) or with an electrospray ionization (ESI) source for direct infusion.
-
Data Acquisition:
-
GC-MS:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-400).
-
-
Direct Infusion ESI-MS:
-
Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry can be used to confirm the elemental composition.
-
-
Mandatory Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between the different techniques.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a robust framework for its structural characterization. The predicted data presented in this guide offers a reliable reference for researchers, while the detailed experimental protocols ensure reproducibility. The synergy between these analytical techniques, as illustrated, is paramount for the unambiguous elucidation of the molecular structure, which is a fundamental step in the exploration of its potential applications in drug discovery and development. This guide serves as a valuable technical resource for scientists and professionals working with this and related heterocyclic compounds.
The 1,3,4-Thiadiazole Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide on Potential Therapeutic Targets
Introduction
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its unique chemical properties and its ability to interact with a wide range of biological targets.[1][2][3] Its structural versatility and favorable pharmacokinetic properties have led to the development of numerous 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This technical guide provides a comprehensive overview of the key therapeutic targets of 1,3,4-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Therapeutic Targets
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[4] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Mechanisms of Action and Key Molecular Targets
The anticancer activity of 1,3,4-thiadiazoles is attributed to their ability to modulate various cellular processes:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation and survival. These include:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a key target. Its signaling pathway, when constitutively activated, drives tumor growth and proliferation.[7][8][9] 1,3,4-thiadiazole compounds have been shown to inhibit EGFR, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4]
-
Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, which is often altered in the tumor microenvironment. Inhibition of CAs can disrupt the physiological conditions necessary for tumor growth.[10]
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by 1,3,4-thiadiazole derivatives can lead to DNA damage and apoptosis in cancer cells.[4]
-
Histone Deacetylases (HDACs): HDACs play a role in the epigenetic regulation of gene expression. Inhibiting HDACs can lead to the re-expression of tumor suppressor genes.[4]
-
-
Induction of Apoptosis: Several 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[11][12]
-
Microtubule Disruption: Some compounds interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis.[4]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various 1,3,4-thiadiazole derivatives have been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Honokiol derivatives with 1,3,4-thiadiazole scaffold | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 10.21 | [13] |
| Pyridine derivatives with 1,3,4-thiadiazole scaffold | HCT-116, Hep-G2 | 2.03 - 37.56 | [13] |
| 1,3,4-Thiadiazole derivatives with propenyl group | MCF-7, HCT-116 | 1.52, 10.3 | [13] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | 49.6, 53.4 | [11] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo, MCF-7 | 2.44, 23.29 | [14] |
Visualization: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a key target for anticancer therapies.[15][16]
Caption: EGFR Signaling Pathway Inhibition by 1,3,4-Thiadiazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19]
Objective: To determine the IC50 value of a 1,3,4-thiadiazole derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
1,3,4-thiadiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 8 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivative in DMEM. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for another 24-48 hours.[17]
-
MTT Addition: After the treatment period, remove the medium containing the compound and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[19] Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[18][19] Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software.
Antimicrobial Therapeutic Targets
1,3,4-thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21]
Mechanisms of Action
The exact mechanisms of antimicrobial action are still under investigation, but they are thought to involve:
-
Enzyme Inhibition: Interference with essential microbial enzymes.
-
Disruption of Cell Wall Synthesis: Compromising the integrity of the microbial cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: Disrupting fundamental cellular processes.[20][21]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is often evaluated by measuring the zone of inhibition in a disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound Class/Derivative | Microorganism | Activity/Measurement | Reference |
| Chiral 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | MIC: 31.25 µg/mL | [20] |
| Chiral 1,3,4-thiadiazole derivative | Micrococcus luteus | MIC: 15.63 µg/mL | [20] |
| 1,3,4-Thiadiazole with thiophene ring | Staphylococcus aureus, Bacillus cereus, Bacillus subtilis | Active against Gram-positive bacteria | [20] |
| 1,3,4-Thiadiazole derivatives | Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae | EC50: 2.1 and 1.8 mg/L | [22] |
| 6-sulfonyl-1,2,4-triazolo[3,4-b][1][2][4]thiadiazole derivatives | Xanthomonas oryzae pv. oryzae | EC50: 0.74 - 0.97 mg/L | [23] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
This method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[24][25][26][27][28]
Objective: To qualitatively assess the antibacterial activity of a 1,3,4-thiadiazole derivative.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or Tryptic Soy Broth
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm)
-
1,3,4-thiadiazole derivative solution
-
Standard antibiotic disks (positive control)
-
Solvent-only disks (negative control)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few isolated colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[24]
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the 1,3,4-thiadiazole derivative onto the inoculated agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar. Also, place the positive and negative control disks.[27]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[28]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[25]
Anti-inflammatory Therapeutic Targets
Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[10]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism for the anti-inflammatory activity of many 1,3,4-thiadiazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[29][30] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is desirable as it can reduce inflammatory symptoms with a lower risk of gastrointestinal side effects.[29]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound Class/Derivative | Target | IC50 | Selectivity Index (SI) | Reference |
| Thiadiazole-thiazolidinone hybrid (Compound 6l) | COX-2 | 70 nM | 220 | [29] |
| Thiadiazole-thiazolidinone hybrid (Compound 6l) | 15-LOX | 11 µM | - | [29] |
Visualization: Anti-inflammatory Action Workflow
Caption: Inhibition of the COX-2 Pathway by 1,3,4-Thiadiazole Derivatives.
Other Potential Therapeutic Targets
The therapeutic potential of 1,3,4-thiadiazoles extends beyond cancer, infections, and inflammation.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[31][32][33][34][35] In Alzheimer's disease, there is a deficit of acetylcholine, and AChE inhibitors can help to improve cognitive function by increasing the levels of this neurotransmitter in the brain.
Quantitative Data: In Vitro AChE Inhibitory Activity
| Compound Class/Derivative | Target | IC50 | Reference |
| Drug-1,3,4-thiadiazole hybrid (Compound 3b) | AChE | 18.1 ± 0.9 nM | [31] |
| Benzamide derivative with 1,3,4-thiadiazole (Compound 7e) | AChE | 1.82 ± 0.6 nM | [33] |
| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound (Compound 9) | AChE | 0.053 µM | [32] |
| Thiazolidin-4-one with thiadiazole (Compound 4o) | AChE | pIC50: 1.30 ± 0.007 mM | [34] |
General Synthesis
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides or the reaction of acyl hydrazides with a sulfur-containing reagent.[36][37][38][39][40][41]
Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole from an acyl hydrazide.
Materials:
-
Alkyl 2-(methylthio)-2-thioxoacetate
-
Acyl hydrazide
-
p-Toluenesulfonic acid (p-TSA)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and the acyl hydrazide (1.0 mmol) in water (2 mL).[36]
-
Catalyst Addition: Add p-TSA (0.1 mmol) to the solution.[36]
-
Reaction: Stir the mixture at 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[36]
-
Workup: After the reaction is complete, extract the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[36]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Conclusion
The 1,3,4-thiadiazole nucleus is a remarkably versatile scaffold that has proven to be a rich source of compounds with diverse and potent biological activities. The ability of its derivatives to interact with a wide array of therapeutic targets, including enzymes and receptors involved in cancer, microbial infections, inflammation, and neurodegenerative diseases, underscores its significance in modern drug discovery. The extensive research into the synthesis and biological evaluation of 1,3,4-thiadiazole-based compounds continues to yield promising new therapeutic leads. Future efforts will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to facilitate the development of next-generation drugs for a variety of challenging diseases.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 25. asm.org [asm.org]
- 26. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 27. hardydiagnostics.com [hardydiagnostics.com]
- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 29. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 34. biointerfaceresearch.com [biointerfaceresearch.com]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
- 37. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 38. pubs.rsc.org [pubs.rsc.org]
- 39. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
CAS number and chemical identifiers for 5-propyl-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and available data for 5-propyl-1,3,4-thiadiazol-2-amine, a molecule of interest within the broader class of biologically active 1,3,4-thiadiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with a propyl group at the 5-position and an amine group at the 2-position. Its fundamental chemical identifiers and predicted physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 39223-04-6 | PubChem[1] |
| Molecular Formula | C5H9N3S | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C5H9N3S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | PubChem[2] |
| InChIKey | NLQURINLKRAGIF-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CCCC1=NN=C(S1)N | PubChem[2] |
| PubChem CID | 575394 | PubChem[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 143.21 g/mol | PubChem[2] |
| XLogP3 | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 143.051714 g/mol | PubChem[2] |
| Monoisotopic Mass | 143.051714 g/mol | PubChem[2] |
| Topological Polar Surface Area | 81.2 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Synthesis Protocol
A general and efficient method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, including the propyl derivative, involves the reaction of thiosemicarbazide with the corresponding carboxylic acid in the presence of a dehydrating agent. A specific procedure for the synthesis of this compound is outlined in U.S. Patent 2,799,683.[3]
Experimental Procedure
The synthesis of 2-amino-5-propyl-1,3,4-thiadiazole is achieved by heating thiosemicarbazide with n-butyric acid in the presence of polyphosphoric acid. The general steps are as follows:
-
A mixture of n-butyric acid and commercial polyphosphoric acid is prepared.
-
Thiosemicarbazide is added to the mixture.
-
The reaction mixture is heated with stirring, typically for one to two hours at a temperature between 100°C and 120°C.
-
Upon completion, the reaction mixture is poured into water.
-
The aqueous mixture is then neutralized with a base, such as ammonium hydroxide, to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 2-amino-5-propyl-1,3,4-thiadiazole.
This method is noted for its good yields and the high quality of the final product.[3]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, PubChem indicates the availability of mass spectrometry data.
Mass Spectrometry
A GC-MS spectrum is available in the NIST database, with the top three mass-to-charge ratio (m/z) peaks reported as 115, 74, and 60.[1]
While specific ¹H and ¹³C NMR and IR spectra for this compound are not readily found, data for analogous 1,3,4-thiadiazole derivatives are available and can provide an indication of expected spectral features. For instance, the characterization of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a derivative, was performed using ¹H NMR and HRMS, though the specific data was not published.
Biological Activity and Potential Applications
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.
While specific biological studies on this compound are limited, a derivative, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, has been synthesized and shown to possess moderate herbicidal activity against Brassica campestris. The mechanism of herbicidal action for 1,3,4-thiadiazole derivatives can involve the inhibition of photosynthesis and disruption of chloroplast ultrastructure.[4]
Given the known bioactivities of the 1,3,4-thiadiazole core, this compound represents a valuable starting material for the synthesis of novel compounds with potential applications in medicine and agriculture. The amino group at the 2-position provides a reactive handle for further chemical modifications to explore structure-activity relationships.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise molecular mechanism of action for this compound. Research into its biological effects would be required to elucidate its interactions with cellular targets and its downstream signaling cascades. A potential logical workflow for investigating the biological activity of this compound is presented below.
References
Navigating the Physicochemical Landscape of 5-propyl-1,3,4-thiadiazol-2-amine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 5-propyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's behavior in various solvent systems and under different environmental conditions. While specific experimental data for this particular derivative is not extensively available in public literature, this guide extrapolates from the known properties of the 2-amino-1,3,4-thiadiazole scaffold and outlines the standardized methodologies for its empirical determination.
Executive Summary
This compound belongs to a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2][3][4] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This guide details the predicted solubility profile in a range of solvents and discusses the key factors influencing its stability. Furthermore, it provides detailed experimental protocols for researchers to quantitatively assess these critical parameters.
Predicted Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound, featuring a polar 2-amino-1,3,4-thiadiazole core and a nonpolar propyl group, suggests a nuanced solubility profile.
Based on the general characteristics of 2-amino-1,3,4-thiadiazole derivatives, the following qualitative solubility profile is anticipated. It is important to note that empirical testing is necessary to establish quantitative values.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The amino group and nitrogen heteroatoms can participate in hydrogen bonding, but the hydrophobic propyl chain will limit aqueous solubility.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. 2-amino-1,3,4-thiadiazole derivatives are often soluble in DMF.[6] |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Acidic (Aqueous) | Dilute HCl | Moderate to High | The basic amino group will be protonated, forming a more soluble salt. |
| Basic (Aqueous) | Dilute NaOH | Low | The amino group is less likely to be ionized, potentially reducing solubility compared to neutral water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized methods should be employed. The two primary types of solubility measurements are kinetic and thermodynamic.[7]
Kinetic Solubility Assessment
Kinetic solubility is often used in early drug discovery for high-throughput screening.[7][8] It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9]
Experimental Workflow for Kinetic Solubility
Caption: Kinetic Solubility Determination Workflow.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]
-
Assay Plate Preparation: In a 96-well plate, add the stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: The plate is shaken at room temperature for a defined period, typically 1 to 2 hours.[10]
-
Measurement: The solubility is determined by identifying the concentration at which precipitation occurs. This can be measured by nephelometry (light scattering) or by analyzing the concentration of the dissolved compound in the supernatant after centrifugation or filtration using UV spectroscopy or LC-MS.[7][10][11]
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility, often referred to as the "gold standard," measures the concentration of a saturated solution in equilibrium with the solid drug.[12] The shake-flask method is the most common technique.[13][14]
Experimental Workflow for Thermodynamic Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 CAS#: 2002-03-1 [chemicalbook.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its versatile biological activities, coupled with favorable physicochemical properties, have established it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on its role in medicinal chemistry, with detailed data presentation, experimental protocols, and visualizations of key biological pathways and experimental workflows.
A Versatile Pharmacophore with a Broad Spectrum of Activity
The unique structural and electronic properties of the 1,3,4-thiadiazole ring system contribute to its diverse pharmacological profile. It is considered a bioisostere of pyrimidine, a key component of nucleic acids, which allows its derivatives to interfere with DNA replication processes.[2][3] Furthermore, the mesoionic character of the ring enhances its ability to cross biological membranes and interact with various biological targets.[2][3] Consequently, 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, among others.[1][4]
Key Therapeutic Applications and Quantitative Data
The following sections summarize the significant therapeutic applications of 1,3,4-thiadiazole derivatives, with quantitative data on their biological activities presented in structured tables for easy comparison.
Anticancer Activity
1,3,4-thiadiazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), carbonic anhydrases (CAs), and lysine-specific histone demethylase 1A (LSD1).[2][5][6]
| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 1h,l (Ciprofloxacin-based) | A549 (lung cancer) | 2.79 µM | [4] |
| SKOV-3 (ovarian cancer) | 3.58 µM | [4] | |
| 8a | Various cancer cell lines | 1.62–4.61 μM | [4][5] |
| 9a (EGFR inhibitor) | MCF-7 (breast cancer) | 3.31 µM | [6] |
| 22d (LSD1 inhibitor) | MCF-7 (breast cancer) | 1.52 μM | [4] |
| HCT-116 (colon cancer) | 10.3 μM | [4] | |
| 32a,d (EGFR inhibitors) | HePG-2 (liver cancer) | 3.31–9.31 µM | [5] |
| MCF-7 (breast cancer) | 3.31–9.31 µM | [5] | |
| ST10 | MCF-7 (breast cancer) | 49.6 µM | [7] |
| MDA-MB-231 (breast cancer) | 53.4 µM | [7] | |
| 2g | LoVo (colon cancer) | 2.44 µM | |
| MCF-7 (breast cancer) | 23.29 µM | [8] | |
| Sulfonamide Derivatives | Various cancer cell lines | 0.1-30 µM (GI50) |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a key component in the development of new antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.
| Compound | Organism | Activity (MIC) | Reference |
| 4c | Bacillus subtilis | 0.12 µg/mL | [1] |
| 9a | Bacillus subtilis | 0.12 µg/mL | [1] |
| 9b | Geotrichum candidum | 0.08 µg/mL | [1] |
| Aspergillus fumigatus | 0.9 µg/mL | [1] | |
| Staphylococcus aureus | 1.95 µg/mL | [1] | |
| 8b | Penicillium italicum | 7.81 µg/mL | [1] |
| 14a (Tetranorlabdane derivative) | Bacillus polymyxa | 2.5 µg/mL | [9] |
| 21b (Gallic acid amide derivative) | Vibrio harveyi | 0.0313 mg/mL | [9] |
| 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | 4 to 64 μg/mL | [10] |
| 2g | Candida albicans | 8 μg/mL | [10] |
| Aspergillus niger | 64 μg/mL | [10] |
Anticonvulsant Activity
Several 1,3,4-thiadiazole derivatives have shown promising anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[11][12]
| Compound | Test Model | Activity (ED50) | Reference |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | MES | 0.65 µmol/kg | [11][13] |
| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | MES | 1.14 µmol/kg | [11][13] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide | Isoniazid-induced seizures | 126.8 mg/kg | [11][13] |
| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | 247->500 mg/kg | [11][13] |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES | 20.11 mg/kg | |
| PTZ | 35.33 mg/kg | [12] | |
| 6-(4-chlorophenyl)-[4][6]triazolo[3,4-b][1][5][6]thiadiazole | MES | 23.7 mg/kg | [12] |
Carbonic Anhydrase Inhibition
Derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Inhibition of specific CA isozymes, such as CA IX, is a validated strategy for cancer therapy.
| Compound | Isozyme | Activity (IC50/Kᵢ) | Reference |
| 3n | hCA-II | Potent and selective | [14] |
| 7i (Thiazolidinone hybrid) | Carbonic Anhydrase | 0.402 ± 0.017 μM (IC50) | [15] |
| 2 (Diazene derivative) | MCF-7 (breast cancer) | 1.18 µM (IC50) | [16] |
| Caco2 (colon cancer) | 5.28 µM (IC50) | [16] | |
| HepG-2 (liver cancer) | 7.15 µM (IC50) | [16] | |
| 5 (Dihydroxyphenyl triazene derivative) | Caco2 (colon cancer) | 3.03 µM (IC50) | [16] |
| HepG-2 (liver cancer) | 5.66 µM (IC50) | [16] | |
| MCF-7 (breast cancer) | 12.50 µM (IC50) | [16] | |
| 18 (Carbohydrazide coumarin) | Caco2 (colon cancer) | 2.00 µM (IC50) | [16] |
| HepG2 (liver cancer) | 12.30 µM (IC50) | [16] | |
| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM (Kᵢ) | [17] |
| 5c (Thione derivative) | hCA IX | 1.25 µM (Kᵢ) | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 1,3,4-thiadiazole scaffolds and the execution of critical biological assays.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Sodium hydroxide (NaOH) solution (50%)
-
Water
-
Ice
Procedure:
-
To a stirred mixture of the substituted carboxylic acid (1 equivalent) in phosphorus oxychloride (excess), add thiosemicarbazide (1 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture at 80-90 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice or into cold water.
-
Reflux the resulting suspension for 4 hours.
-
Cool the mixture and neutralize it to pH 8 with a 50% sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[19]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (1,3,4-thiadiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12][13][20][21]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][6]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (1,3,4-thiadiazole derivatives)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control well (broth and inoculum without any antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37 °C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[1][8]
Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a preclinical model used to evaluate the anticonvulsant activity of potential drug candidates. It is considered a model of generalized tonic-clonic seizures.[5][14]
Materials:
-
Male mice (e.g., ICR strain, 23 ± 3 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compounds (1,3,4-thiadiazole derivatives)
-
Vehicle control (e.g., 0.9% saline)
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Administer the test compounds, vehicle, or standard drug to groups of mice via a specific route (e.g., oral gavage).
-
At a predetermined time after drug administration (time of peak effect), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.
-
Calculate the percentage of protected mice in each group.
-
For dose-response studies, test a range of doses to determine the ED50 value (the dose that protects 50% of the animals from the seizure).[22][23]
Visualizing the Mechanisms and Workflows
To better understand the role of the 1,3,4-thiadiazole scaffold in medicinal chemistry, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway inhibition by a 1,3,4-thiadiazole derivative.
Caption: General experimental workflow for the development of 1,3,4-thiadiazole-based therapeutic agents.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent biological activities and synthetic accessibility make it an attractive starting point for the design of novel drugs targeting a multitude of diseases. The data and protocols presented in this guide underscore the significant progress made in harnessing the therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly continue to uncover new applications and more potent derivatives, further solidifying the importance of the 1,3,4-thiadiazole core in the drug discovery and development pipeline.
References
- 1. Determination of the minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution [bio-protocol.org]
- 2. researchhub.com [researchhub.com]
- 3. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 4. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. arjonline.org [arjonline.org]
- 17. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Genesis and Evolution of 2-Amino-1,3,4-Thiadiazoles: A Legacy of Therapeutic Innovation
An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of 2-Amino-1,3,4-Thiadiazole Compounds for Researchers, Scientists, and Drug Development Professionals.
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide delves into the historical milestones, seminal discoveries, and key experimental protocols that have shaped our understanding and application of this remarkable heterocyclic system. From their early synthesis to their role in the development of blockbuster drugs, we trace the journey of 2-amino-1,3,4-thiadiazoles, offering a comprehensive resource for researchers and drug developers.
A Historical Overview: From Obscurity to a Privileged Scaffold
The story of the 1,3,4-thiadiazole ring system begins in the late 19th century, with its first description credited to Fischer in 1882, followed by further development by Bush and his contemporaries. The fundamental properties of this heterocyclic ring were further elucidated by Kuh and Freund in 1890. However, it wasn't until 1956 that Goerdler and his team provided a definitive demonstration of the ring system's true nature.
The therapeutic potential of the 2-amino-1,3,4-thiadiazole moiety began to emerge with the advent of sulfonamide antibiotics. The groundbreaking discovery of Prontosil in 1935 by Gerhard Domagk, a sulfonamide dye with potent antibacterial activity, paved the way for the exploration of other sulfur-containing heterocyclic compounds in medicine. This era saw the development of sulfathiazole, a related sulfonamide that highlighted the clinical potential of such structures.
A pivotal moment in the history of 2-amino-1,3,4-thiadiazoles arrived with the work of Roblin and Clapp at Lederle Laboratories. Their research into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to the synthesis of acetazolamide in the 1950s. This discovery was a landmark achievement, establishing the 2-amino-1,3,4-thiadiazole core as a "privileged scaffold" – a molecular framework capable of interacting with a wide range of biological targets to elicit therapeutic effects. The cytostatic properties of the parent 2-amino-1,3,4-thiadiazole, discovered by Olsen and colleagues, further fueled research into its derivatives as potential anticancer agents.
Key Milestones in the Development of 2-Amino-1,3,4-Thiadiazole Compounds
Figure 1. A timeline highlighting the key historical developments in the discovery and application of 2-amino-1,3,4-thiadiazole compounds.
Experimental Protocols: Synthesis of the Core and Key Derivatives
The versatility of the 2-amino-1,3,4-thiadiazole scaffold is matched by the variety of synthetic routes developed for its construction. The most common and enduring approach involves the cyclization of thiosemicarbazide or its derivatives with a one-carbon synthon, typically a carboxylic acid or its equivalent.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or concentrated sulfuric acid.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Phosphorus Oxychloride
This protocol describes a general one-pot synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide.
Materials:
-
Aromatic carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Ice-cold water
-
Ammonium hydroxide solution
Procedure:
-
A mixture of the aromatic carboxylic acid (1 eq.) and thiosemicarbazide (1 eq.) is carefully added to an excess of phosphorus oxychloride with cooling.
-
The reaction mixture is refluxed for a specified period (typically 1-3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with stirring.
-
The resulting acidic solution is neutralized with an ammonium hydroxide solution until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Figure 2. A simplified workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Synthesis of Acetazolamide: A Landmark Drug
The synthesis of acetazolamide, a potent carbonic anhydrase inhibitor, is a classic example of the derivatization of the 2-amino-1,3,4-thiadiazole scaffold.
Protocol 2: Synthesis of Acetazolamide
This multi-step synthesis starts from 2-amino-5-mercapto-1,3,4-thiadiazole.
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole
-
Acetic anhydride
-
Chlorine gas or sodium hypochlorite
-
Ammonia solution
Procedure:
-
Acetylation: 2-Amino-5-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to protect the amino group, yielding 2-acetylamino-5-mercapto-1,3,4-thiadiazole.
-
Oxidative Chlorination: The resulting mercapto compound is subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through a suspension of the compound in a suitable solvent or by using an oxidizing agent like sodium hypochlorite. This step converts the mercapto group (-SH) into a sulfonyl chloride group (-SO₂Cl).
-
Amination: The sulfonyl chloride intermediate is then treated with an ammonia solution to replace the chlorine atom with an amino group, forming the sulfonamide. This final step yields acetazolamide.
Figure 3. Synthetic pathway for the preparation of Acetazolamide.
Quantitative Biological Activity Data
The 2-amino-1,3,4-thiadiazole scaffold has been extensively explored for its broad-spectrum biological activities. The following tables summarize some of the reported quantitative data for its derivatives.
Table 1: Antimicrobial Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 1a | 4-Fluorophenyl | Staphylococcus aureus | 20-28 | [1] |
| 1b | 4-Chlorophenyl | Bacillus subtilis | 20-28 | [1] |
| 2a | p-chlorophenyl | Staphylococcus aureus | 62.5 | [1] |
| 3a | Dihydropyrimidine moiety | Escherichia coli | Moderate Activity at 10 µg/mL | [1] |
| 4a | tris-1,3,4-thiadiazole | Streptococcus pneumoniae | 8-31.25 | [1] |
| 4b | tris-1,3,4-thiadiazole | Aspergillus fumigatus | 8-31.25 | [1] |
Table 2: Anticancer Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | 4-Chlorobenzyl disulfide | MCF-7 (Breast) | 1.78 | [2] |
| 5b | 4-Chlorobenzyl disulfide | A549 (Lung) | 4.04 | [2] |
| 6a | N-(5-Nitrothiazol-2-yl) acetamide | K562 (Leukemia) | 33 | [3] |
| 6b | N-(5-Nitrothiazol-2-yl) acetamide | HeLa (Cervical) | 12.4 | [3] |
| 7a | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [4] |
| 7b | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [4] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-amino-1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating key signaling pathways.
Carbonic Anhydrase Inhibition
The discovery of acetazolamide as a potent inhibitor of carbonic anhydrase was a watershed moment. This enzyme plays a crucial role in regulating pH and fluid balance in the body. By inhibiting carbonic anhydrase, acetazolamide and its analogs exert diuretic, antiglaucoma, and anticonvulsant effects. The sulfonamide group of these compounds is essential for their inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme.
Figure 4. Mechanism of carbonic anhydrase inhibition by acetazolamide.
Kinase Inhibition and Anticancer Activity
Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
One such pathway is the extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Aberrant activation of the ERK pathway is a common feature of many cancers. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the ERK1/2 pathway, leading to cell cycle arrest and apoptosis in cancer cells. For instance, the derivative FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) has been reported to inhibit the ERK1/2 pathway and induce G1/S phase cell cycle arrest in non-small cell lung carcinoma cells.[5][6]
Figure 5. Inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative (FABT).
Conclusion and Future Perspectives
The journey of 2-amino-1,3,4-thiadiazole compounds, from their initial synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the power of medicinal chemistry. The historical evolution of this heterocyclic system has been marked by serendipitous discoveries and rational drug design, leading to the development of life-saving medicines.
The detailed experimental protocols and quantitative biological data presented in this guide provide a valuable resource for researchers working in this field. The elucidation of the signaling pathways modulated by these compounds continues to open new avenues for therapeutic intervention.
As we look to the future, the 2-amino-1,3,4-thiadiazole scaffold is poised to remain a fertile ground for the discovery of novel therapeutics. Advances in synthetic methodologies, computational drug design, and our understanding of disease biology will undoubtedly lead to the development of next-generation 2-amino-1,3,4-thiadiazole-based drugs with improved efficacy, selectivity, and safety profiles. The rich history and proven track record of this remarkable heterocyclic system ensure that it will continue to be a source of inspiration and innovation for medicinal chemists and drug developers for years to come.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
Methodological & Application
synthesis of 5-propyl-1,3,4-thiadiazol-2-amine from thiosemicarbazide
Application Note: Synthesis of 5-propyl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-amino-5-substituted-1,3,4-thiadiazole derivatives are particularly significant synthetic targets. This document provides a detailed protocol for the synthesis of this compound, a representative of this class, starting from thiosemicarbazide and butyric acid. The method described is a one-pot acid-catalyzed cyclocondensation reaction, which is an efficient route for preparing such compounds.[2][3]
Principle
The synthesis involves the reaction of thiosemicarbazide with butyric acid. The reaction is facilitated by a dehydrating agent, such as polyphosphoric acid (PPA), which promotes the cyclization of the intermediate acylthiosemicarbazide to form the stable 1,3,4-thiadiazole ring.[4] The proposed mechanism begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of butyric acid, followed by intramolecular cyclization and dehydration to yield the final aromatic heterocycle.[5]
Experimental Protocol
Materials and Reagents
-
Thiosemicarbazide (H₂NNHCSNH₂)
-
n-Butyric Acid (CH₃CH₂CH₂COOH)
-
Polyphosphoric Acid (PPA)
-
Concentrated Ammonia Solution (NH₄OH)
-
Deionized Water
-
Decolorizing Carbon
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)
Procedure: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (0.5 mol, 45.5 g) and n-butyric acid (0.55 mol, 48.4 g, 49.5 mL).
-
Addition of Catalyst: Carefully add polyphosphoric acid (at least 2 parts per part of thiosemicarbazide, ~91 g) to the reaction mixture while stirring. Caution: The addition may be exothermic.
-
Heating and Reaction: Heat the mixture with continuous stirring. Maintain the reaction temperature at approximately 105-115°C for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to approximately 60-70°C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Add 1-2 g of decolorizing carbon to the resulting solution, stir for 10 minutes, and then filter to remove impurities.
-
Neutralize the filtrate by slowly adding concentrated ammonia solution until the pH is approximately 7-8. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual salts.
-
Dry the purified product, this compound, in a vacuum oven at 50-60°C.
-
Data Presentation
Table 1: Reaction Parameters and Yields for Similar Syntheses
| Reactant (Acid) | Catalyst | Temperature (°C) | Time (min) | Product | Reported Yield (%) | Reference |
| Propionic Acid | PPA | 105-115 | 60 | 2-amino-5-ethyl-1,3,4-thiadiazole | ~92.5 | [4] |
| Acetic Acid | PPA | 105-116 | 50 | 2-amino-5-methyl-1,3,4-thiadiazole | ~89.1 | [4] |
| Butyric Acid | PPA | 105-115 | 60-120 | 2-amino-5-propyl-1,3,4-thiadiazole | N/A | [4] |
Note: While the synthesis for the propyl derivative is described, a specific yield was not reported in the cited reference. Yields for analogous compounds are provided for comparison.
Table 2: Characterization Data for a Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole
The following data is for a similar compound, N-cyclopropyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, to illustrate typical characterization results.[6] Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, Mass Spec) on the synthesized this compound to confirm its structure.
| Analysis | Result |
| Appearance | Yellow Solid |
| Melting Point | >300°C |
| IR (KBr, cm⁻¹) | 3169 (N-H), 1577 (C=N), 1350 (NO₂) |
| ¹H NMR (DMSO-d₆) | δ 8.91 (br s, 1H, NH), 7.85 (d, 1H), 7.36 (d, 1H), 2.74 (br s, 1H), 0.80 (br s, 2H), 0.62 (br s, 2H) |
| Mass Spec (ESI) | m/z 252.8 [M+H]⁺ |
| Elemental Analysis | C, 42.85; H, 3.20; N, 22.21 (Calculated) / C, 43.22; H, 3.00; N, 21.91 (Found) |
Diagrams and Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Antimicrobial Screening of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard methods for evaluating the antimicrobial potential of 1,3,4-thiadiazole derivatives. Detailed protocols for common screening assays are provided to ensure reproducibility and accuracy in the assessment of these promising compounds.
Introduction
1,3,4-Thiadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their structural versatility allows for the synthesis of a wide array of derivatives with potentially enhanced biological activities. The evaluation of their antimicrobial efficacy is a critical step in the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance. This document outlines the key in vitro screening methods for determining the antibacterial and antifungal activities of 1,3,4-thiadiazole derivatives.
Key Antimicrobial Screening Methods
The preliminary assessment of the antimicrobial activity of 1,3,4-thiadiazole derivatives is typically performed using two primary methods: the Agar Well Diffusion Method for initial screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial potential of the compound.
Broth Microdilution Method (MIC Determination)
Following a positive result from the agar well diffusion assay, the broth microdilution method is employed to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This method is crucial for comparing the potency of different derivatives and for understanding their structure-activity relationships.
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of 1,3,4-thiadiazole derivatives against selected bacterial and fungal strains.
Materials:
-
Test 1,3,4-thiadiazole derivatives
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Cork borer (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Incubator
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a standardized inoculum of the test microorganism (typically a 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare stock solutions of the test 1,3,4-thiadiazole derivatives and the standard drug in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each test compound solution and the standard drug solution into separate wells. A well containing only the solvent serves as a negative control.
-
Allow the plates to stand for a period of time (e.g., 1 hour) to permit the diffusion of the compounds into the agar.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.
Protocol 2: Broth Microdilution Assay for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,3,4-thiadiazole derivatives.
Materials:
-
Test 1,3,4-thiadiazole derivatives
-
Standard antibiotic/antifungal drugs
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Micropipettes and sterile tips
-
Incubator
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Prepare a stock solution of each test compound and standard drug.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.
-
Prepare a standardized microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted microbial inoculum to each well, except for the sterility control wells (which contain only broth).
-
Include a growth control well (broth + inoculum) and a negative control well (broth + test compound at the highest concentration, without inoculum).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Optionally, add a growth indicator like resazurin to each well and incubate for a few more hours. A color change (e.g., from blue to pink) indicates microbial growth. The MIC is the lowest concentration where the color remains unchanged.
Data Presentation
The results of the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Zone of Inhibition of 1,3,4-Thiadiazole Derivatives
| Compound | Concentration (µg/mL) | \multicolumn{4}{c|}{Zone of Inhibition (mm)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | Derivative A | 100 | 18 | 20 | 14 | 12 | | Derivative B | 100 | 22 | 24 | 16 | 15 | | Ciprofloxacin | 10 | 25 | 28 | 22 | 20 | | Solvent Control | - | 0 | 0 | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives
| Compound | \multicolumn{4}{c|}{Minimum Inhibitory Concentration (MIC) in µg/mL} | | :--- | :--- | :--- | :--- | :--- | | | S. aureus | B. subtilis | E. coli | C. albicans | | Derivative A | 16 | 8 | 32 | 64 | | Derivative B | 8 | 4 | 16 | 32 | | Ciprofloxacin | 1 | 0.5 | 2 | NA | | Fluconazole | NA | NA | NA | 8 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Experimental Workflows
Caption: Workflow for the Agar Well Diffusion Method.
Caption: Workflow for the Broth Microdilution (MIC) Method.
Potential Mechanism of Action
While the precise mechanism of action can vary between different 1,3,4-thiadiazole derivatives, a prominent mode of antibacterial action involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair in bacteria.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV.
Conclusion
The described antimicrobial screening methods provide a robust framework for the initial evaluation of 1,3,4-thiadiazole derivatives. Consistent application of these protocols will yield reliable and comparable data, which is essential for identifying lead compounds for further development in the fight against infectious diseases. The potential of these compounds to inhibit key bacterial enzymes like DNA gyrase highlights their promise as a source of new antimicrobial agents.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Anticancer Activity of 5-propyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Application Note: Evaluating the Anticancer Potential of 5-propyl-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole scaffold is a versatile heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including promising anticancer activity.[1][2][3][4] Derivatives of 1,3,4-thiadiazole have demonstrated the ability to interfere with DNA replication, induce programmed cell death (apoptosis), and inhibit key molecular targets involved in cancer progression.[1][3] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets.[4][5]
Studies on various 1,3,4-thiadiazole derivatives have shown potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and leukemia.[1] The mechanisms of action are diverse, with compounds reported to function as inhibitors of tubulin polymerization, glutaminase, histone deacetylase (HDAC), and topoisomerase.[1][5] Furthermore, these derivatives can modulate critical signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[1]
This document provides a set of detailed protocols to assess the in vitro anticancer activity of the specific compound This compound . The following assays are designed to quantify its cytotoxic effects, determine its ability to induce apoptosis, and analyze its impact on cell cycle progression in cancer cell lines.
Potential Mechanisms and Signaling Pathways
Based on the established activities of related 1,3,4-thiadiazole compounds, this compound may exert its anticancer effects through several mechanisms. The following diagram illustrates a common signaling pathway that is often targeted by anticancer agents and could be a potential target for this compound.
Figure 1: Hypothesized targeting of the PI3K/Akt signaling pathway.
Experimental Workflow
The overall process for evaluating the compound involves a tiered approach, starting with a broad cytotoxicity screening, followed by more detailed mechanistic assays.
Figure 2: Overall experimental workflow for in vitro evaluation.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7][8]
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 5-Propyl-1,3,4-thiadiazol-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-propyl-1,3,4-thiadiazol-2-amine as a versatile building block in organic synthesis. The unique structural features of this compound, namely the reactive 2-amino group and the 1,3,4-thiadiazole core, make it an attractive scaffold for the development of novel compounds with a wide range of biological activities. This document outlines the synthesis of the core molecule and its derivatization into amides, with a focus on experimental protocols, quantitative data, and potential therapeutic applications.
Introduction
The 1,3,4-thiadiazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. The presence of a 2-amino group provides a convenient handle for synthetic modifications, allowing for the facile introduction of various functional groups and the exploration of structure-activity relationships (SAR). This compound, in particular, offers a lipophilic propyl group at the 5-position, which can influence the pharmacokinetic and pharmacodynamic properties of its derivatives.
Synthesis of the Building Block: this compound
The synthesis of this compound is readily achieved through the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A common and effective method involves the reaction of thiosemicarbazide with butyric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiosemicarbazide
-
Butyric acid
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Ice
-
Sodium hydroxide (NaOH) solution (50%)
-
Water
Procedure:
-
A mixture of butyric acid (1.0 eq) and phosphorus oxychloride (excess) is stirred at room temperature for 20 minutes.
-
Thiosemicarbazide (1.0 eq) is added to the mixture.
-
The resulting mixture is heated at 80-90°C for one hour with stirring.
-
The reaction mixture is then cooled in an ice bath, and water is carefully added.
-
The resulting suspension is refluxed for 4 hours.
-
After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution while stirring.
-
The precipitate formed is collected by filtration, washed with water, and dried to afford this compound.
Quantitative Data:
| Product | Starting Materials | Reagents | Yield | Melting Point |
| This compound | Thiosemicarbazide, Butyric acid | POCl₃ | High | - |
Note: Yields are typically high but may vary depending on the specific reaction conditions and scale.
Applications in the Synthesis of Bioactive Molecules
The 2-amino group of this compound is a nucleophilic center that can readily react with various electrophiles to generate a diverse library of derivatives. A prominent application is the synthesis of N-acylated derivatives, such as amides, which have shown significant biological potential.
Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)amides
Amide derivatives of this compound have been investigated for their herbicidal and antifungal activities. The synthesis typically involves the reaction of the parent amine with an appropriate acid chloride.
Materials:
-
This compound
-
Cyclopropanecarbonyl chloride
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in THF, cyclopropanecarbonyl chloride (1.05 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously at ambient temperature for 4 hours.
-
The precipitated product is collected by filtration, washed with THF, and then dried.
-
The crude product is recrystallized from an ethanol-water mixture to yield pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.[1]
Quantitative Data for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: [1]
| Product | Starting Material | Reagent | Yield | Melting Point |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | This compound | Cyclopropanecarbonyl chloride | 84.5% | 175-176 °C |
Biological Activity Data: [1]
| Compound | Target Species | Activity Type | Concentration | Inhibition Rate |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | Herbicidal | 50 µg/mL | 38.4% |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | Herbicidal | 10 µg/mL | 34.8% |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | Herbicidal | 50 µg/mL | 6.2% |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | Herbicidal | 10 µg/mL | 0% |
General Synthetic Workflows
The versatility of this compound as a building block allows for the creation of a variety of derivatives through straightforward synthetic transformations.
Caption: General synthetic routes using this compound.
Potential Mechanism of Action: Inhibition of IMP Dehydrogenase
Derivatives of 2-amino-1,3,4-thiadiazole have been shown to act as inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately leading to the cessation of cell proliferation. This mechanism is a key target in the development of anticancer and antiviral agents.
The parent 2-amino-1,3,4-thiadiazole can be metabolized in vivo to form an aminothiadiazole mononucleotide, which is a potent competitive inhibitor of IMP dehydrogenase.
Caption: Proposed mechanism of action via IMP dehydrogenase inhibition.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of a diverse range of heterocyclic compounds. The straightforward derivatization of its 2-amino group allows for the systematic exploration of structure-activity relationships, leading to the identification of novel candidates for drug discovery and agrochemical development. The demonstrated herbicidal activity of its amide derivatives, coupled with the known anticancer and antimicrobial potential of the 2-amino-1,3,4-thiadiazole scaffold, highlights the significant promise of this compound in various fields of chemical and biological research. Further investigation into the synthesis and biological evaluation of a wider array of derivatives is warranted to fully exploit the potential of this versatile building block.
References
Application Notes and Protocols for Evaluating the Antifungal Properties of 5-propyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antifungal properties.[1][2][3][4] This document provides detailed protocols for the comprehensive evaluation of the antifungal potential of a specific derivative, 5-propyl-1,3,4-thiadiazol-2-amine.
The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[5][6][7][8][9][10][11][12][13][14][15] These methods will enable researchers to determine the compound's antifungal spectrum, potency, and potential effects on fungal biofilms, crucial steps in the early stages of antifungal drug discovery.
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS, sterile)
-
96-well flat-bottom microtiter plates
-
Sterile filter paper disks (6 mm)
-
Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for positive controls
-
Spectrophotometer (microplate reader)
-
Inverted microscope
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Glacial Acetic Acid (33%)
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the CLSI M27 guidelines for yeasts and M38 for filamentous fungi to determine the lowest concentration of the test compound that inhibits visible fungal growth.[8][11][12][14]
Protocol Steps:
-
Preparation of Fungal Inoculum:
-
Subculture fungal strains on SDA plates and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile PBS, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For filamentous fungi, collect conidia from a mature culture on SDA and suspend in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.[16] This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.[17][18]
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Protocol Steps:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well of the microdilution plate that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.
Antifungal Susceptibility Testing by Disk Diffusion
This method, based on CLSI M44 guidelines for yeasts, provides a qualitative assessment of antifungal activity.[5][6]
Protocol Steps:
-
Prepare a fungal inoculum as described for the MIC assay and spread it evenly onto the surface of an SDA plate.
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a blank disk (with DMSO only) as a negative control and a disk with a standard antifungal as a positive control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented).
Fungal Biofilm Formation Inhibition Assay
This assay evaluates the ability of the compound to prevent the formation of fungal biofilms.
Protocol Steps:
-
Prepare a fungal suspension in RPMI-1640 medium as described for the MIC assay.
-
Add 100 µL of the fungal suspension to the wells of a 96-well flat-bottom plate.
-
Add 100 µL of serially diluted this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the wells with sterile PBS to remove non-adherent cells.
-
Quantify the biofilm using a Crystal Violet assay:
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.
-
Wash the wells with PBS and allow them to air dry.
-
Add 200 µL of 33% glacial acetic acid or 95% ethanol to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ||||
| Candida glabrata | ||||
| Cryptococcus neoformans | ||||
| Aspergillus fumigatus |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Strain | Zone of Inhibition (mm) | Fluconazole Zone (mm) |
| Candida albicans | ||
| Candida glabrata | ||
| Cryptococcus neoformans |
Table 3: Inhibition of Fungal Biofilm Formation by this compound
| Fungal Strain | Biofilm Inhibition (%) at Concentration X | Biofilm Inhibition (%) at Concentration Y |
| Candida albicans | ||
| Candida glabrata |
Visualizations
Caption: Experimental workflow for evaluating antifungal properties.
Caption: Potential mechanism of action via ergosterol biosynthesis inhibition.
References
- 1. Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpmr.com [wjpmr.com]
- 4. mdpi.com [mdpi.com]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. njccwei.com [njccwei.com]
- 11. scribd.com [scribd.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. njccwei.com [njccwei.com]
- 14. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 18. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
Application Notes and Protocols: 5-Propyl-1,3,4-thiadiazol-2-amine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-propyl-1,3,4-thiadiazol-2-amine and its derivatives in the field of agricultural chemistry. The document outlines its herbicidal, fungicidal, and insecticidal properties, supported by available quantitative data and detailed experimental protocols. The 1,3,4-thiadiazole ring is a significant pharmacophore that imparts diverse biological activities to the molecules containing it.[1][2][3][4][5][6][7][8][9]
Overview of Biological Activities
The 1,3,4-thiadiazole scaffold is a versatile building block in the development of new agrochemicals.[6][9] Derivatives of 2-amino-1,3,4-thiadiazoles have demonstrated a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal effects.[1][2][3][8][10][11][12][13] While specific data on this compound is limited, related structures have shown significant potential, making it a valuable lead compound for further investigation.
Herbicidal Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their herbicidal properties.[2][13] For instance, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a derivative of the title compound, has shown moderate herbicidal activity against broadleaf weeds like Brassica campestris.[1] The mechanism of action for some thiadiazole herbicides involves the inhibition of photosynthesis.[2]
Quantitative Herbicidal Activity Data
| Compound | Target Weed | Concentration | Inhibition Rate (%) | Reference |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 100 µg/mL | Moderate | [1] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 50 µg/mL | 38.4 | [1] |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Echinochloa crusgalli | 50 µg/mL | 6.2 | [1] |
Experimental Protocol: Herbicidal Activity Assay
This protocol describes a general method for evaluating the pre-emergence herbicidal activity of test compounds.
Objective: To assess the inhibitory effect of this compound derivatives on the germination and growth of target weed species.
Materials:
-
Test compound (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide)
-
Acetone (for dissolving the compound)
-
Tween-20 (as a surfactant)
-
Distilled water
-
Seeds of target weeds (e.g., Brassica campestris, Echinochloa crusgalli)
-
Petri dishes or small pots
-
Filter paper or soil
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control solution should be prepared with acetone and surfactant in water only.
-
Seed Treatment:
-
Petri Dish Assay: Place a sterile filter paper in each petri dish and moisten it with the test solution. Place a predetermined number of seeds (e.g., 20) on the filter paper.
-
Pot Assay: Fill pots with soil and sow the seeds at a shallow depth. Apply the test solution evenly to the soil surface.
-
-
Incubation: Place the petri dishes or pots in a growth chamber under controlled conditions (e.g., 25°C, 12-hour light/12-hour dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the control.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOVEL HETEROCYCLES BASED ON 1, 3, 4-THIADIAZOLE SCAFFOLD AS INSECTICIDES [journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of 5-propyl-1,3,4-thiadiazol-2-amine derivatives as potent enzyme inhibitors. This document includes detailed experimental protocols for their synthesis and enzymatic assays, along with a summary of their inhibitory activities against key enzyme targets such as carbonic anhydrases and urease.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered significant attention as inhibitors of various enzymes, playing a crucial role in the management of several diseases. The 5-propyl substitution on this scaffold offers a unique lipophilic characteristic that can influence the binding affinity and selectivity of these compounds for their target enzymes. This document focuses on the synthesis and enzymatic inhibition studies of this compound derivatives.
Enzyme Targets and Therapeutic Potential
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[2] Inhibition of specific CA isozymes has therapeutic applications in various conditions:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thus lowering intraocular pressure.
-
Epilepsy: CA inhibitors can modulate neuronal pH and have anticonvulsant effects.[3]
-
Cancer: Tumor-associated CA isozymes, such as CA IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4] Their inhibition is a promising anti-cancer strategy.
1,3,4-Thiadiazole-based sulfonamides are a well-established class of carbonic anhydrase inhibitors, with acetazolamide being a clinically used example.[3] The this compound core can be derivatized to interact with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers, and Proteus mirabilis, a common cause of urinary tract infections.[6] By neutralizing the acidic environment of the stomach, urease allows H. pylori to colonize the gastric mucosa.[7] Inhibition of urease is therefore an attractive therapeutic strategy to combat these infections. 1,3,4-Thiadiazole derivatives have been identified as potent urease inhibitors, often acting by chelating the nickel ions in the enzyme's active site.[5][6]
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities (IC50 values) of various 1,3,4-thiadiazole derivatives against carbonic anhydrase and urease. While specific data for this compound derivatives are limited in the public domain, the provided data for structurally related compounds illustrate the potential of this chemical class as enzyme inhibitors.
Table 1: Carbonic Anhydrase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Isozyme | IC50 (µM) | Reference |
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA I | 0.097 | [4] |
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA II | 10.2 | [4] |
| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA IX | 306 | [4] |
| 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 0.097 | [4] |
| 1,3,4-Thiadiazole-thiazolidinone derivative (7i) | CA | 0.402 | [8] |
| Acetazolamide (Standard) | hCA I | >100 | [9] |
| Acetazolamide (Standard) | hCA II | 0.012 | [9] |
Table 2: Urease Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | 2.0 | [5] |
| [1][4][5]triazolo[3,4-b][4][5][10]thiadiazole derivative (6a) | 0.87 | [6] |
| 2,5-disubstituted-1,3,4-thiadiazole (Compound D) | Potent | [6] |
| 5-nitrofuran-2-yl-thiadiazole derivative (Compound F) | Potent | [6] |
| Thiourea (Standard) | 22.54 | [6] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold, which can then be further derivatized. The synthesis involves the cyclization of a thiosemicarbazide with an aliphatic acid.[11]
Materials:
-
Thiosemicarbazide
-
Butyric acid (to yield the 5-propyl group)
-
Polyphosphoric acid
-
Ammonium hydroxide (10% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, combine thiosemicarbazide (1 molar equivalent) and butyric acid (1.2 molar equivalents).
-
Carefully add polyphosphoric acid to the mixture with stirring. The amount of polyphosphoric acid should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 100-120°C with constant stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the Wilbur-Anderson assay, which measures the time required for a CO2-saturated solution to lower the pH of a buffer in the presence and absence of the enzyme and inhibitor.[2]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I, II, or IX)
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled deionized water)
-
Inhibitor stock solution (dissolved in DMSO)
-
pH meter with a microelectrode
-
Stirred reaction vessel maintained at 0-4°C
-
Stopwatch
Procedure:
-
Prepare a series of dilutions of the this compound derivative in DMSO.
-
Pipette 3 mL of Tris-HCl buffer into the chilled reaction vessel.
-
Add a known concentration of the carbonic anhydrase enzyme to the buffer.
-
Add a specific volume of the inhibitor solution (or DMSO for the control) to the reaction vessel and incubate for a few minutes to allow for inhibitor-enzyme binding.
-
Calibrate the pH meter and place the electrode into the reaction mixture.
-
Initiate the reaction by rapidly adding 2 mL of CO2-saturated water.
-
Start the stopwatch simultaneously and record the time taken for the pH to drop from 8.3 to 6.3.
-
Calculate the enzyme activity as the percentage of the uninhibited control. The activity is inversely proportional to the time taken for the pH change.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea.[1]
Materials:
-
Purified urease (e.g., from Jack bean)
-
Urea solution (e.g., 100 mM in phosphate buffer, pH 7.4)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Inhibitor stock solution (dissolved in DMSO)
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride from sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound derivative in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of urease solution to each well and incubate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the enzyme inhibition by this compound derivatives.
Caption: Carbonic Anhydrase Catalyzed CO2 Hydration and its Inhibition.
Caption: Role of Urease in H. pylori Pathogenesis and its Inhibition.
Caption: General Experimental Workflow for Synthesis and Enzyme Inhibition Assay.
References
- 1. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 3.3. Urease Inhibition Assay [bio-protocol.org]
- 11. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 1,3,4-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,4-thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including significant anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13][14][15][16] These pathways regulate the expression of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[10][17][18]
This document provides a detailed experimental setup for screening and characterizing the anti-inflammatory potential of novel 1,3,4-thiadiazole compounds using established in vitro and in vivo models.
I. In Vitro Anti-inflammatory Assays
A common and effective in vitro model for inflammation utilizes the RAW 264.7 murine macrophage cell line stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[19][20][21] LPS stimulation activates inflammatory signaling cascades in these cells, leading to the production of various inflammatory mediators.[20]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of the test compounds are not a result of cytotoxicity.
-
Seed RAW 264.7 cells (1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,3,4-thiadiazole compounds for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.[22]
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the 1,3,4-thiadiazole compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[23]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.[23]
-
Measure the absorbance at 540 nm.[23] A standard curve using sodium nitrite is used to determine the nitrite concentration.[23]
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells and treat them with the test compounds and LPS as described in Protocol 3.
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[22]
Protocol 5: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on COX-2 activity.
-
Use a commercial COX inhibitor screening assay kit (fluorometric or colorimetric).[24][25]
-
Prepare the reaction mixture containing reaction buffer, heme, and either COX-1 or COX-2 enzyme in separate tubes.[24]
-
Add the 1,3,4-thiadiazole compounds (inhibitors) at various concentrations to the respective inhibitor tubes. Add an inhibitor vehicle (e.g., DMSO) to the control tubes.[24]
-
Initiate the enzymatic reaction by adding arachidonic acid to all tubes.[24]
-
Incubate for a specified time at 37°C (e.g., 2 minutes).[24]
-
Stop the reaction and quantify the amount of prostaglandin produced using the detection method provided in the kit (e.g., EIA or fluorescence measurement).[24][25]
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Data Presentation: In Vitro Results
Table 1: Cytotoxicity and Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives in LPS-stimulated RAW 264.7 Cells.
| Compound | Cytotoxicity (CC50, µM) | NO Production Inhibition (IC50, µM) | TNF-α Inhibition (%) at [X] µM | IL-6 Inhibition (%) at [X] µM |
| Thiadiazole-A | >100 | 15.2 ± 1.8 | 65.4 ± 4.1 | 72.1 ± 5.3 |
| Thiadiazole-B | >100 | 22.5 ± 2.1 | 58.2 ± 3.9 | 61.5 ± 4.8 |
| Thiadiazole-C | 85.7 ± 5.6 | 8.9 ± 0.9 | 81.3 ± 6.2 | 85.7 ± 6.9 |
| Positive Control (e.g., Dexamethasone) | >100 | 5.4 ± 0.6 | 92.1 ± 7.5 | 95.3 ± 8.0 |
Data are presented as mean ± SD from three independent experiments.
Table 2: COX-1/COX-2 Inhibition Profile of 1,3,4-Thiadiazole Derivatives.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| Thiadiazole-A | 45.3 | 1.2 | 37.8 |
| Thiadiazole-B | 62.1 | 2.5 | 24.8 |
| Thiadiazole-C | >100 | 0.8 | >125 |
| Positive Control (Celecoxib) | 15.0 | 0.045 | 333.3 |
Data are representative of typical results.
II. In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible model of acute inflammation, particularly useful for evaluating the efficacy of potential anti-inflammatory drugs.[1][26][27]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment.
-
Grouping: Divide the animals into several groups (n=6 per group):
-
Group I: Control (vehicle-treated).
-
Group II: Carrageenan control (vehicle + carrageenan).
-
Group III: Positive control (e.g., Indomethacin 10 mg/kg + carrageenan).
-
Group IV, V, etc.: Test groups (1,3,4-thiadiazole compound at different doses + carrageenan).
-
-
Dosing: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[18]
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[28][29]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18][27]
-
Calculation: The degree of edema is calculated as the increase in paw volume compared to the initial volume. The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Data Presentation: In Vivo Results
Table 3: Effect of 1,3,4-Thiadiazole Derivatives on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Thiadiazole-A | 20 | 0.51 ± 0.05 | 40.0 |
| Thiadiazole-C | 20 | 0.38 ± 0.04 | 55.3 |
| Indomethacin | 10 | 0.32 ± 0.03* | 62.4 |
*p < 0.05 compared to the carrageenan control group. Data are presented as mean ± SEM.
III. Key Inflammatory Signaling Pathways
The anti-inflammatory effects of 1,3,4-thiadiazoles are often linked to their ability to interfere with major pro-inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[10][17][30] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[30][31]
Caption: Canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
MAPKs are a family of protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation.[11][32][33] The three main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[33] Activation of these pathways by stimuli like LPS leads to the activation of transcription factors (e.g., AP-1), which, in concert with NF-κB, drive the expression of inflammatory mediators.
Caption: Simplified MAPK signaling pathway in inflammation.
Protocol 7: Western Blot Analysis for Signaling Proteins
-
Culture and treat RAW 264.7 cells with test compounds and LPS for a shorter duration (e.g., 30-60 minutes) to capture phosphorylation events.
-
Lyse the cells and determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
iNOS
-
COX-2
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software.
By following these detailed protocols, researchers can effectively screen and characterize the anti-inflammatory properties of novel 1,3,4-thiadiazole derivatives, elucidate their potential mechanisms of action, and gather essential data for further drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. jetir.org [jetir.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles as Anti-inflammatory and Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 14. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 21. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 23. mdpi.com [mdpi.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 28. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 29. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 30. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
- 32. synapse.koreamed.org [synapse.koreamed.org]
- 33. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
Application Notes and Protocols for DNA Binding Studies of 1,3,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques employed to investigate the interaction between 1,3,4-thiadiazole compounds and DNA. Detailed protocols for these methodologies are outlined to facilitate the experimental design and execution for researchers in the field of drug discovery and development.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The ability of these compounds to bind to DNA is a crucial aspect of their mechanism of action, potentially leading to the inhibition of DNA replication and transcription in cancer cells.[3][4] Understanding the nature of this interaction, including the binding mode and affinity, is paramount for the rational design of more potent and selective therapeutic agents.
This document outlines several biophysical and biochemical techniques to elucidate the DNA binding properties of 1,3,4-thiadiazole derivatives. These methods include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Viscometry, and Gel Electrophoresis. Furthermore, computational approaches such as molecular docking are often employed to complement experimental data and provide insights into the binding at a molecular level.[5][6][7]
Experimental Techniques and Protocols
A variety of well-established techniques can be utilized to study the binding of small molecules like 1,3,4-thiadiazole derivatives to DNA.[8] Each method provides unique insights into the binding event.
A general workflow for investigating the DNA binding of 1,3,4-thiadiazole compounds is depicted below.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to investigate the formation of a complex between a small molecule and DNA.[8] Changes in the absorption spectrum of the 1,3,4-thiadiazole compound upon the addition of DNA can indicate an interaction. Hypochromism (a decrease in absorbance) and a red or blue shift in the maximum wavelength of absorption are typically observed for intercalative binding due to the interaction between the chromophore of the compound and the DNA base pairs.[8]
Protocol for UV-Visible Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of the 1,3,4-thiadiazole compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The purity of the DNA should be checked by measuring the A260/A280 ratio, which should be between 1.8 and 1.9.[9]
-
-
Titration:
-
Keep the concentration of the 1,3,4-thiadiazole compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
Allow the mixture to equilibrate for a few minutes after each addition.
-
-
Data Acquisition:
-
Record the UV-Visible spectrum (typically from 200-400 nm) after each addition of DNA.
-
Correct the spectra for the dilution effect by subtracting the absorbance of the buffer and DNA at each concentration.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength of the compound against the concentration of DNA.
-
The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or other suitable models.[9]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA binding interactions. Many 1,3,4-thiadiazole derivatives are fluorescent, and their fluorescence intensity can be quenched or enhanced upon binding to DNA. This change in fluorescence can be used to determine the binding affinity.
Protocol for Fluorescence Titration:
-
Preparation of Solutions:
-
Prepare solutions of the 1,3,4-thiadiazole compound and ct-DNA in a suitable buffer as described for UV-Visible spectroscopy.
-
-
Titration:
-
Place a fixed concentration of the 1,3,4-thiadiazole compound in a fluorescence cuvette.
-
Add increasing concentrations of ct-DNA to the cuvette.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum after each addition of DNA, using an appropriate excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the DNA concentration.
-
The binding constant can be determined using the Stern-Volmer equation or other relevant binding models.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding.[10][11][12] The CD spectrum of DNA is sensitive to its secondary structure. Intercalation of a compound into the DNA helix typically induces significant changes in the CD spectrum, providing evidence for this binding mode.[10]
Protocol for CD Spectroscopy:
-
Preparation of Samples:
-
Prepare solutions of ct-DNA and the 1,3,4-thiadiazole compound in a suitable buffer.
-
-
Data Acquisition:
-
Record the CD spectrum of DNA alone.
-
Record the CD spectra of DNA in the presence of increasing concentrations of the 1,3,4-thiadiazole compound.
-
-
Data Analysis:
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum to infer conformational changes.
-
Viscosity Measurement
Viscometry is a classical method to distinguish between intercalative and non-intercalative binding modes.[13] Intercalation of a compound between the base pairs of DNA leads to an increase in the length of the DNA helix, which in turn increases the viscosity of the DNA solution.[13] In contrast, groove binding or electrostatic interactions have a smaller effect on the viscosity of the DNA solution.
Protocol for Viscosity Measurement:
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA of a specific concentration in a buffer.
-
-
Measurement:
-
Measure the flow time of the DNA solution using a viscometer.
-
Add increasing amounts of the 1,3,4-thiadiazole compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA. An increase in relative viscosity is indicative of intercalation.[14]
-
Gel Electrophoresis
Gel electrophoresis can be used to study the binding of 1,3,4-thiadiazole compounds to DNA and their ability to induce DNA cleavage.[15][16] The mobility of DNA in an agarose gel is altered upon binding to a small molecule.[17] Furthermore, if the compound induces DNA cleavage, the supercoiled plasmid DNA will be converted to nicked and linear forms, which can be separated by gel electrophoresis.
Protocol for DNA Cleavage Assay:
-
Reaction Mixture:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the 1,3,4-thiadiazole compound at various concentrations, and a suitable buffer.
-
In some cases, a reducing agent or an activating agent may be required.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specific period.
-
-
Gel Electrophoresis:
-
Visualization:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[18]
-
-
Analysis:
-
Analyze the conversion of supercoiled DNA to nicked and linear forms to assess the DNA cleavage activity.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for the DNA binding of two different 1,3,4-thiadiazole compounds (Thiadiazole A and Thiadiazole B) to ct-DNA, as determined by various spectroscopic techniques.
Table 1: UV-Visible Spectroscopic Data
| Compound | λmax (nm) (Free) | λmax (nm) (Bound) | Hypochromicity (%) | Binding Constant (Kb) (M⁻¹) |
| Thiadiazole A | 280 | 285 | 25 | 1.5 x 10⁵ |
| Thiadiazole B | 275 | 276 | 5 | 2.3 x 10⁴ |
Table 2: Fluorescence Spectroscopic Data
| Compound | Excitation λ (nm) | Emission λ (nm) | Quenching Constant (Ksv) (M⁻¹) | Binding Constant (Ka) (M⁻¹) |
| Thiadiazole A | 320 | 450 | 1.2 x 10⁵ | 1.8 x 10⁵ |
| Thiadiazole B | 310 | 430 | 0.8 x 10⁴ | 2.5 x 10⁴ |
Signaling Pathways and Logical Relationships
The interaction of 1,3,4-thiadiazole compounds with DNA can trigger various cellular signaling pathways, ultimately leading to apoptosis or cell cycle arrest in cancer cells. The following diagram illustrates a simplified potential mechanism of action.
Conclusion
The study of DNA binding is a critical component in the development of 1,3,4-thiadiazole-based anticancer agents. The combination of spectroscopic, hydrodynamic, and electrophoretic techniques provides a robust platform for characterizing the binding mode, affinity, and functional consequences of these interactions. The detailed protocols and application notes presented here serve as a valuable resource for researchers aiming to elucidate the mechanism of action of novel 1,3,4-thiadiazole compounds.
References
- 1. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, theoretical, spectroscopic and electrochemical DNA binding investigations of 1, 3, 4-thiadiazole derivatives… [ouci.dntb.gov.ua]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]
- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assaying Cooperativity of Protein–DNA Interactions Using Agarose Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
- 19. bento.bio [bento.bio]
Application Notes & Protocols: Methodology for Assessing Herbicidal Activity of Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiadiazole and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including herbicidal properties.[1][2][3][4] Several commercial herbicides, such as buthidiazole and tebuthiuron, are based on the thiadiazole scaffold and are used for selective weed control in various crops.[1] The herbicidal mechanism of action for many thiadiazole derivatives involves the inhibition of key plant enzymes, such as Protoporphyrinogen Oxidase (PPO) or Acetolactate Synthase (ALS), which are crucial for chlorophyll biosynthesis and branched-chain amino acid synthesis, respectively.[5][6]
This document provides a comprehensive set of protocols for the systematic evaluation of the herbicidal activity of novel thiadiazole derivatives, covering both in vitro and in vivo methodologies. The described workflows are designed to enable high-throughput screening and detailed characterization of lead compounds.
Logical Workflow for Herbicide Assessment
The assessment of novel thiadiazole derivatives follows a hierarchical screening process, progressing from broad in vitro assays to more specific whole-plant in vivo evaluations. This approach allows for the efficient identification of promising candidates while minimizing resource allocation.
Caption: Hierarchical workflow for herbicide discovery.
In Vitro Assessment Protocols
In vitro assays provide a rapid, cost-effective method for the initial screening of a large number of compounds to identify those with biological activity.[7][8]
Protocol 1.1: Target-Based Enzyme Inhibition Assay (PPO Example)
Many thiadiazole-containing herbicides function by inhibiting Protoporphyrinogen Oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[5]
Principle: This assay measures the ability of a test compound to inhibit the activity of the PPO enzyme, often isolated from a model plant like Nicotiana tabacum (tobacco) or Arabidopsis thaliana.[5] The inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) is determined to quantify the compound's potency.
Materials:
-
Isolated PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer (e.g., Tris-HCl with detergent)
-
Test thiadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or fluorometer
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiadiazole derivative in DMSO. Create a series of dilutions in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the test compound dilution, and the isolated PPO enzyme.
-
Incubation: Incubate the mixture for a defined period at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, Protoporphyrinogen IX, to all wells to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the increase in absorbance or fluorescence resulting from the formation of the product, Protoporphyrin IX, at a specific wavelength.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
Protocol 1.2: Cell-Based High-Throughput Screening (Algal Lawn Assay)
Unicellular green algae, such as Chlamydomonas reinhardtii or Chlorella pyrenoidosa, serve as excellent model organisms for high-throughput screening of herbicides due to their rapid growth and sensitivity to photosynthetic inhibitors.[7][10]
Principle: This method assesses the herbicidal activity of compounds by observing the inhibition of algal growth on an agar plate. The presence of a clear zone (zone of inhibition) around a paper disk impregnated with the test compound indicates herbicidal activity.[10]
Materials:
-
Chlamydomonas reinhardtii culture
-
Agar medium (e.g., TAP agar)
-
Sterile petri dishes
-
Sterile paper disks
-
Test thiadiazole derivatives
-
Growth chamber with controlled light and temperature
Procedure:
-
Algal Lawn Preparation: Pipette a dense culture of C. reinhardtii onto the surface of an agar plate and spread it evenly to create a uniform lawn. Allow the surface to dry under sterile conditions.
-
Compound Application: Dissolve the test compounds in a volatile solvent. Apply a known amount of each compound solution onto a sterile paper disk and allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated paper disks onto the surface of the algal lawn. Include a solvent-only disk as a negative control.
-
Incubation: Incubate the plates in a growth chamber under continuous light at 22-25°C for 2-3 days.[11]
-
Evaluation: Measure the diameter of the clear zone of growth inhibition around each disk. A larger diameter indicates higher herbicidal activity.[10]
In Vivo (Whole Plant) Assessment Protocols
In vivo assays are critical for evaluating a compound's efficacy under conditions that mimic agricultural settings, assessing its uptake, translocation, and activity in whole plants.
Protocol 2.1: Post-Emergence Herbicidal Activity (Foliar Spray)
This protocol evaluates the herbicidal effect of compounds when applied directly to the foliage of emerged weeds.
Principle: Test compounds are sprayed onto young, actively growing weed and crop species to determine their post-emergence herbicidal activity and selectivity.[5]
Materials:
-
Pots filled with a soil/vermiculite mixture
-
Seeds of various weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyard grass)) and crop species (e.g., maize, wheat, rice).[5][12]
-
Test thiadiazole derivatives
-
Formulation solution (e.g., water with Tween-80 and a solvent like DMF or acetone)[12]
-
Greenhouse with controlled environmental conditions
-
Laboratory spray chamber
Procedure:
-
Plant Cultivation: Sow seeds of weed and crop species in pots and cultivate them in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Formulation: Dissolve the test compounds (e.g., 20 mg) in a minimal amount of a solvent like N,N-dimethylformamide (1 mL) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired application rates (e.g., 10 to 150 g active ingredient per hectare).[5][12]
-
Application: Transfer the plants to a laboratory spray chamber. Apply the formulated solution evenly over the foliage at a constant pressure and volume.
-
Incubation: Return the treated plants to the greenhouse and maintain them for 14-21 days, ensuring proper watering and environmental control.
-
Evaluation: Assess the herbicidal activity visually based on a rating scale (e.g., 0% = no effect, 100% = complete death). Also, measure quantitative parameters such as plant height and fresh weight.
Protocol 2.2: Crop Safety Evaluation
This protocol is essential to determine if a promising herbicidal compound can be used selectively without causing significant damage to the desired crop.
Principle: The test compound is applied to crop plants at various doses, including and exceeding the effective herbicidal dose, to assess for any phytotoxic effects.[5]
Procedure:
-
Plant Cultivation: Grow crop plants (e.g., rice, maize, wheat) in a greenhouse to the appropriate growth stage for herbicide application.[5]
-
Application: Apply the test compound at a range of concentrations (e.g., 1x, 2x, and 4x the effective dose) using the foliar spray method described in Protocol 2.1.
-
Evaluation: Monitor the crop plants for 15-21 days.[5] Record any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation. Compare the fresh weight and height of treated plants to untreated control plants to quantify any adverse effects.
Data Presentation
Quantitative data from herbicidal assays should be summarized in clear, structured tables to facilitate comparison between different compounds and with commercial standards.
Table 1: In Vitro PPO Enzyme Inhibition Data
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Kᵢ (nM) |
| TH-001 | 10 | 85.2 | 2.5 | 10.23 |
| TH-002 | 10 | 45.7 | 11.8 | 46.02 |
| TH-003 | 10 | 92.1 | 1.1 | 9.05 |
| Flumiclorac | 10 | 95.0 | 0.9 | 8.50 |
Data is hypothetical and for illustrative purposes. Kᵢ and IC₅₀ values are based on those found in literature.[5]
Table 2: Post-Emergence Herbicidal Activity (% Inhibition at 14 Days)
| Compound ID | Rate (g a.i./ha) | A. theophrasti | A. retroflexus | E. crus-galli | Maize Safety |
| TH-001 | 37.5 | 85 | 80 | 75 | 95% |
| TH-003 | 37.5 | 100 | 100 | 90 | 90% |
| TH-003 | 18.75 | 95 | 90 | 80 | 100% |
| Control | 37.5 | 100 | 100 | 100 | 80% |
Data is hypothetical, based on efficacy ranges reported in literature.[5][13]
Mechanism of Action Visualization
Understanding the mechanism of action is crucial for developing effective and specific herbicides. The inhibition of PPO in the chlorophyll biosynthesis pathway is a common target.
Caption: PPO inhibition by thiadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 8. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 9. mdpi.com [mdpi.com]
- 10. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-propyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-propyl-1,3,4-thiadiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A widely used and effective method is the acid-catalyzed cyclization of thiosemicarbazide with n-butyric acid. The use of a dehydrating agent like polyphosphoric acid (PPA) is reported to produce high yields and purity in a relatively short reaction time.[1] This one-pot synthesis is often preferred for its efficiency.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are thiosemicarbazide and n-butyric acid. Polyphosphoric acid is commonly used as both a catalyst and a dehydrating agent.
Q3: What are the critical reaction parameters that influence the yield?
A3: Key parameters include reaction temperature, reaction time, and the ratio of reactants and catalyst. Maintaining a temperature between 100-120°C for 1 to 2 hours is generally recommended for similar 2-amino-5-alkyl-1,3,4-thiadiazoles to ensure the reaction goes to completion without significant decomposition.[1] The ratio of polyphosphoric acid to thiosemicarbazide is also crucial, with a weight ratio of at least 2:1 being preferable.[1]
Q4: How is the product typically isolated and purified?
A4: The reaction mixture is usually "drowned" in water and then neutralized with a base, such as ammonium hydroxide, to precipitate the crude product.[1] The solid product can then be collected by filtration, washed with water, and dried. For higher purity, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel may be employed.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect reaction temperature. - Insufficient amount of dehydrating agent. - Degradation of starting materials or product. | - Increase the reaction time or temperature within the recommended range (100-120°C). - Ensure a sufficient amount of polyphosphoric acid is used (at least 2 parts by weight per part of thiosemicarbazide).[1] - Verify the purity of the starting materials (thiosemicarbazide and n-butyric acid). |
| Formation of Impurities or Side Products | - Reaction temperature is too high, leading to decomposition. - Presence of water in the reaction mixture. | - Carefully control the reaction temperature to avoid exceeding 120°C. - Use a fresh, properly stored dehydrating agent (polyphosphoric acid) to minimize water content. |
| Difficulty in Product Isolation | - Incomplete precipitation of the product upon neutralization. - Product is soluble in the aqueous workup solution. | - Ensure the pH of the solution is sufficiently basic after neutralization to precipitate the amine product fully. - Cool the mixture in an ice bath to reduce the solubility of the product before filtration. |
| Product is Discolored | - Presence of colored impurities from side reactions. | - Treat the reaction mixture with activated charcoal before filtration.[1] - Purify the crude product by recrystallization or column chromatography. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles
| 5-Alkyl Group | Carboxylic Acid | Catalyst/Dehydrating Agent | Temperature (°C) | Time (hours) | Reported Yield | Reference |
| Ethyl | Propionic acid | Polyphosphoric acid | 102-111 | 1.5 | ~92.5% | [1] |
| Methyl | Acetic acid | Polyphosphoric acid | 105-116 | 0.83 | ~89.1% | [1] |
| Propyl | n-Butyric acid | Polyphosphoric acid | Not specified | Not specified | "Good yield" | [1] |
| Various | Various | Polyphosphate ester (PPE) | Not specified | Not specified | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole using Polyphosphoric Acid (Adaptable for 5-propyl derivative)
This protocol for a similar compound can be adapted for the synthesis of this compound by substituting propionic acid with n-butyric acid.[1]
-
Reaction Setup: Prepare a mixture of n-butyric acid (1.0 equivalent) and commercial polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide).
-
Addition of Reactant: Add thiosemicarbazide (1.0 equivalent) to the mixture with stirring.
-
Heating: Heat the reaction mixture with stirring to between 102°C and 111°C for approximately 1.5 hours.
-
Workup: After the reaction is complete, cool the mixture and pour it into 500 parts of water.
-
Neutralization: Neutralize the aqueous mixture with ammonium hydroxide to precipitate the product.
-
Isolation: Filter the precipitated solid at room temperature.
-
Purification: Wash the solid cake with water and dry to obtain the final product.
Visualizations
References
- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues with 5-propyl-1,3,4-thiadiazol-2-amine in bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with 5-propyl-1,3,4-thiadiazol-2-amine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
Q2: What are the common initial solvents for dissolving this compound for bioassays?
For initial stock solutions, organic solvents in which the compound is freely soluble are recommended. Dimethyl sulfoxide (DMSO) is a common first choice for poorly soluble compounds in drug discovery due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[3][4] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[5][6]
Q3: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
The tolerance of cell lines to DMSO varies, but a final concentration of 0.1% to 0.5% (v/v) is widely considered acceptable for most cell-based assays. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What should I do?
This is a common issue for poorly soluble compounds. The "Troubleshooting Guide" below provides several strategies to address this, including the use of co-solvents, pH adjustment, and excipients like cyclodextrins. It is essential to ensure that the final concentration of the compound in the assay does not exceed its aqueous solubility under the assay conditions.
Q5: What are 1,3,4-thiadiazole derivatives used for, and why is their solubility important?
Derivatives of 1,3,4-thiadiazole are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[7][8][9][10][11] Poor solubility can hinder the accurate determination of a compound's biological activity in vitro and can lead to poor bioavailability in vivo, limiting its therapeutic potential.[5][12]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound in bioassays.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | The compound's aqueous solubility is exceeded. | - Reduce Final Concentration: Lower the final concentration of the compound in the assay. - Use Co-solvents: Prepare the final dilution in a buffer containing a small percentage of a water-miscible organic solvent like ethanol or propylene glycol.[5] - pH Adjustment: Since the compound has a basic amine group, slightly lowering the pH of the buffer (e.g., to pH 6.5) might increase its solubility.[2] |
| Inconsistent results between experiments. | Compound may be precipitating over the course of the experiment or adsorbing to plasticware. | - Visual Inspection: Before and after the experiment, visually inspect the assay plates for any signs of precipitation. - Inclusion of Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), to the assay buffer to help maintain solubility.[13] - Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[14] |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to estimate the compound's solubility in your specific assay buffer.[15] - Formulation Strategies: For in vivo studies, consider more advanced formulation strategies such as solid dispersions or lipid-based formulations.[12][14] |
| Stock solution appears cloudy or contains crystals. | The compound is not fully dissolved in the stock solvent or has precipitated out of solution during storage. | - Gentle Warming and Sonication: Warm the stock solution gently (e.g., to 37°C) and sonicate to aid dissolution. - Use a Different Stock Solvent: If solubility in DMSO is limited, try another organic solvent like DMF or N-methyl-2-pyrrolidone (NMP). |
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent.[5] | Simple to implement. | The co-solvent may have its own biological effects. |
| pH Adjustment | Ionizes the compound to a more soluble form.[5] | Effective for ionizable compounds. | The pH change must be compatible with the bioassay. |
| Surfactants | Form micelles that encapsulate the compound.[13] | Can significantly increase solubility. | Surfactants can interfere with some assays or be toxic to cells at higher concentrations. |
| Cyclodextrins | Form inclusion complexes with the compound.[14] | Generally have low toxicity. | The complex formation is specific to the compound and cyclodextrin type. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to estimate the aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for compound storage, clear for reading)
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add Aqueous Buffer: Add the aqueous assay buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Seal the plate and incubate at room temperature (or the assay temperature) for 1-2 hours with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.
-
(Optional) Quantification of Soluble Fraction: To get a more quantitative result, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC against a standard curve.[3][15][16]
Visualizations
Experimental Workflow for Addressing Solubility Issues
Caption: Workflow for addressing compound solubility.
Hypothetical Signaling Pathway for a 1,3,4-Thiadiazole Derivative
Given the known anticancer activities of some thiadiazole derivatives, this diagram illustrates a hypothetical mechanism of action.
References
- 1. This compound | C5H9N3S | CID 575394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-1,3,4-thiadiazole-2-thiol CAS#: 2349-67-9 [m.chemicalbook.com]
- 7. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 5-propyl-1,3,4-thiadiazol-2-amine and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives.
Recrystallization Issues
-
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
A1: "Oiling out" occurs when the solute melts or separates as a liquid phase from the cooling solvent. This is common when the solution is supersaturated or cooled too quickly.
-
Solution 1: Re-heat the solution until the oil fully redissolves. Allow it to cool much more slowly. You can insulate the flask to prolong the cooling process.
-
Solution 2: Add more solvent. The concentration of your compound may be too high. Add a small amount of hot solvent until the oil redissolves, then attempt to cool slowly again.
-
Solution 3: Modify the solvent system. If the issue persists, your chosen solvent may be too good a solvent. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop of the good solvent to clarify it before slow cooling.
-
-
-
Q2: I am getting very low recovery after recrystallization. How can I improve the yield?
-
A2: Low recovery can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Solution 1: Minimize solvent usage. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Cool thoroughly. Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation, but be mindful that this can sometimes increase the co-precipitation of impurities.
-
Solution 3: Concentrate the filtrate. If a significant amount of product remains in the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Column Chromatography Issues
-
Q3: My compound is not binding to the silica gel column and elutes with the solvent front. What is the problem?
-
A3: This indicates that the mobile phase (eluent) is too polar for your compound and the stationary phase (silica gel).
-
Solution: Decrease eluent polarity. Start with a much less polar solvent system. For example, if you are using a chloroform/methanol mixture, begin with pure chloroform or even a hexane/ethyl acetate mixture and gradually increase the polarity. This will improve the interaction between your compound and the silica gel, allowing for proper separation.[1]
-
-
-
Q4: Impurities are co-eluting with my desired product. How can I improve the separation?
-
A4: Co-elution means the chosen solvent system is not resolving your compound from one or more impurities.
-
Solution 1: Use a shallower solvent gradient. If using gradient elution, make the increase in polarity more gradual. This can help separate compounds with similar retention factors.
-
Solution 2: Try a different solvent system. The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order and improve separation.
-
Solution 3: Use a different stationary phase. If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column (like C18) with an appropriate polar mobile phase.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common initial purification method for crude this compound derivatives?
-
A1: Recrystallization is the most frequently cited method for the initial purification of these compounds. Common solvent systems include ethanol, or mixtures like ethanol-water and DMF-water.[2][3] The crude product is often obtained by neutralizing the reaction mixture and filtering the resulting precipitate, which is then recrystallized.
-
-
Q2: What are the typical starting materials and potential impurities in the synthesis of these compounds?
-
Q3: Which analytical techniques are best for assessing the purity of the final product?
-
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for quantifying the purity of thiadiazole derivatives.[6][7] Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC). Structural confirmation is typically done using NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][8]
-
Quantitative Data Summary
The table below summarizes purification data for various 2-amino-1,3,4-thiadiazole derivatives from cited literature.
| Compound Name | Purification Method | Solvent System | Yield (%) | Reference |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Recrystallization | Ethanol-Water (EtOH-H₂O) | 84.5% | [3] |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Recrystallization | DMF-Water (1:2) | 92.6% | [2] |
| 2-amino-5-p-nitrophenyl-1,3,4-thiadiazole | Recrystallization | DMF-Water (1:2) | 96.7% | [2] |
| 2-amino-5-phenoxymethylene-1,3,4-thiadiazole | Recrystallization | DMF-Water (1:2) | 91.3% | [2] |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines | Recrystallization | 50% Ethanol | Not specified | |
| N-Allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | Column Chromatography | Chloroform then Ethyl Acetate | 81% | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of a this compound derivative based on common literature procedures.[2][3]
-
Solvent Selection: Choose an appropriate solvent or solvent pair. An ethanol/water mixture is often effective. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and a condenser is recommended). Add more hot solvent in small portions until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be covered and insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point can then be taken to assess purity.
Visualized Workflows
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound derivatives.
Caption: Troubleshooting workflow for purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 6. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
addressing resistance mechanisms to 1,3,4-thiadiazole antimicrobial agents
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole antimicrobial agents, with a focus on addressing and identifying potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are 1,3,4-thiadiazole antimicrobial agents and what is their general mechanism of action?
A1: 1,3,4-thiadiazole is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms that serves as a core scaffold for many biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4][5] The antimicrobial activity is often attributed to the molecule's ability to interfere with key biochemical pathways, modulate enzyme function, and interact with biological targets like proteins and DNA.[2][4] The thiadiazole ring is considered a bioisostere of pyrimidine, allowing it to potentially interfere with DNA replication processes.[6][7] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring helps these compounds cross cellular membranes, enhancing their bioavailability.[2][6][8]
Q2: What are the primary known resistance mechanisms that microbes develop against antimicrobial agents like 1,3,4-thiadiazoles?
A2: While research specifically on resistance to 1,3,4-thiadiazoles is ongoing, microbes typically employ several general mechanisms to resist antimicrobial agents. These are the most likely to be encountered:
-
Target Modification: Alteration of the specific enzyme or cellular structure that the 1,3,4-thiadiazole compound targets. The molecular targets for this class can include enzymes like carbonic anhydrase and various kinases.[3][9]
-
Efflux Pumps: Bacteria can actively transport the antimicrobial agent out of the cell using efflux pumps, preventing it from reaching its target at a sufficient concentration.
-
Biofilm Formation: Microbes can form biofilms, which are communities of cells encased in a self-produced matrix.[10] This matrix acts as a physical barrier, preventing the drug from reaching the cells within.[10] Some 1,3,4-thiadiazole derivatives have been specifically investigated as anti-biofilm agents.[10][11][12][13]
-
Enzymatic Degradation: Microbes may produce enzymes that chemically modify or degrade the 1,3,4-thiadiazole compound, rendering it inactive.
Q3: My 1,3,4-thiadiazole derivative shows high initial activity, but its efficacy decreases over time in culture. What could be the cause?
A3: This phenomenon, often termed acquired resistance, is common in antimicrobial research. The decrease in efficacy is likely due to the selection of resistant subpopulations of microbes from the initial culture.[14] This can happen through spontaneous mutations in the microbe's genetic material or the acquisition of resistance genes.[14] An automated robotic culture system has been used to study the evolution of E. coli resistance over generations, highlighting how quickly resistance can emerge under selective pressure.[15] It is crucial to investigate the underlying mechanism, such as the development of efflux pumps or biofilm formation.
Troubleshooting Guide: Investigating Resistance Mechanisms
This guide provides a structured approach to identifying the cause of decreased efficacy or resistance to your 1,3,4-thiadiazole compound.
Problem: A previously susceptible microbial strain now shows increased tolerance or resistance to my 1,3,4-thiadiazole agent.
Step 1: Quantify the Change in Susceptibility
Your first step is to confirm and quantify the level of resistance. This is typically done by determining the Minimum Inhibitory Concentration (MIC).
-
Question: How do I determine the MIC and compare it between the original (susceptible) and the potentially resistant strain?
-
Answer: You should perform a broth microdilution assay. This involves exposing the microbial strains to a range of concentrations of your compound and identifying the lowest concentration that inhibits visible growth. A significant increase in the MIC for the resistant strain compared to the parent strain confirms resistance.
Table 1: Example MIC Data for Susceptible vs. Resistant Strains
| Microbial Strain | Compound | MIC (µg/mL) - Parent Strain | MIC (µg/mL) - Suspected Resistant Strain | Fold Change |
| S. aureus ATCC 25923 | Compound 4a | 125 | >1000 | >8 |
| P. aeruginosa ATCC 27853 | Compound 4a | 125 | 500 | 4 |
| S. aureus ATCC 29213 | Compound 4h | 250 | >1000 | >4 |
Data is illustrative. Compound 4a and 4h data adapted from reference[13].
Step 2: Investigate Common Resistance Mechanisms
Once resistance is confirmed, you can investigate the most common mechanisms. The following workflow outlines a logical progression of experiments.
Caption: Workflow for investigating antimicrobial resistance.
Troubleshooting Scenario 1: Efflux Pump Overexpression
-
Question: I suspect my compound is being removed from the cell by efflux pumps. How can I test this?
-
Answer: You can perform the MIC assay again, but this time in the presence of a known efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenylhydrazone) or a proton pump inhibitor (PPI) like omeprazole.[16][17] If the MIC of your compound against the resistant strain decreases significantly in the presence of the EPI, it strongly suggests that efflux is a key resistance mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Novel [1,3,4]Thiadiazole[3,2-a]pyrimidin-5-ones as Promising Biofilm Dispersal Agents against Relevant Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent staphylococcal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents - BEUN Dijital Veri Yönetim Sistemi [dvys.beun.edu.tr]
- 14. testing.com [testing.com]
- 15. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
- 16. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during biological assays involving thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable results with my thiadiazole compound in cell-based assays?
Inconsistent results with thiadiazole compounds often stem from their physicochemical properties. Key factors include poor aqueous solubility leading to aggregation, chemical instability under certain assay conditions, and inherent reactivity that can interfere with assay components. It is crucial to assess compound solubility and stability in your specific assay buffer and media.
Q2: My thiadiazole derivative shows activity in an enzyme inhibition assay, but this is not reproducible. What could be the cause?
This could be due to several factors:
-
Compound Aggregation: Many thiadiazole derivatives are poorly soluble in aqueous buffers and can form aggregates, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes, leading to false-positive results.[1][2]
-
Redox Cycling: Some thiadiazole compounds can undergo redox cycling in the presence of reducing agents (like DTT, common in enzyme assays), generating reactive oxygen species (ROS) that can damage the enzyme and produce a false signal of inhibition.[3]
-
Thiol Reactivity: Thiadiazoles can sometimes react with cysteine residues on proteins. If your enzyme has a critical cysteine in its active site, this covalent modification could lead to irreversible inhibition, which might not be reproducible if the compound is unstable.
Q3: Can thiadiazole compounds interfere with standard cell viability assays like the MTT assay?
Yes, thiadiazoles can interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay relies on the reduction of MTT to a colored formazan product by cellular reductases. Compounds with reducing properties, including some thiadiazoles, can directly reduce MTT, leading to a false-positive signal for cell viability.[4][5][6][7] It is always recommended to include a cell-free control to test for this interference.
Q4: How can I improve the solubility of my thiadiazole compound?
Improving solubility is a critical first step. Consider the following:
-
Co-solvents: While DMSO is a common solvent for stock solutions, high final concentrations in aqueous buffers can cause precipitation. Minimize the final DMSO concentration, ideally to less than 0.5%.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or polymers may be necessary.
-
Sonication: Gentle sonication can help dissolve compounds, but be cautious as it can also promote aggregation if the compound is supersaturated.
-
pH Adjustment: The solubility of thiadiazoles with ionizable groups can be pH-dependent. Assess solubility at different pH values relevant to your assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability is often a sign of poor compound solubility and aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting high variability in assays.
Quantitative Data Summary: Strategies to Mitigate Aggregation
| Mitigation Strategy | Typical Concentration | Notes |
| Triton X-100 | 0.001% - 0.1% | Can disrupt protein structure at higher concentrations. |
| Tween-20 | 0.001% - 0.1% | Generally milder than Triton X-100. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a "decoy" protein to bind aggregates.[1] |
Issue 2: Suspected False Positive in an Enzyme Inhibition Assay
If you suspect your thiadiazole is a "promiscuous inhibitor," it's important to run counter-assays.
Troubleshooting Workflow:
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
refining analytical methods for the detection of 5-propyl-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 5-propyl-1,3,4-thiadiazol-2-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the detection and quantification of this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV or Diode Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for routine quantification due to its robustness and the UV absorbance of the thiadiazole ring. GC-MS provides high sensitivity and structural confirmation, which is valuable for identification and impurity profiling.
Q2: What are the typical challenges encountered when analyzing this compound?
A2: Due to the presence of a primary amine group, a common issue in reversed-phase HPLC is peak tailing. This is often caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase. In GC-MS analysis, potential challenges include thermal degradation of the analyte in the injector port and interactions with active sites in the GC system, which can lead to poor peak shape and reduced recovery.
Q3: How can I prepare samples of this compound for analysis?
A3: Sample preparation depends on the matrix. For bulk drug substances, dissolution in a suitable organic solvent like methanol or acetonitrile is typically sufficient. For more complex matrices, such as pharmaceutical formulations or biological samples, a sample cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering substances. It is crucial to ensure the sample solvent is compatible with the initial mobile phase in HPLC to prevent peak distortion.
Q4: What are the expected mass spectral fragments for this compound?
A4: The predicted monoisotopic mass of this compound is 143.05171 Da.[1] In mass spectrometry, you can expect to see adducts such as [M+H]+ at m/z 144.05899 and [M+Na]+ at m/z 166.04093.[1] The fragmentation pattern in GC-MS will be influenced by the ionization energy, but key fragments would likely result from the loss of the propyl group and cleavage of the thiadiazole ring.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I resolve it?
-
Answer: Peak tailing for basic compounds like this is typically due to interactions with acidic silanol groups on the column's stationary phase.[2][3] Here are several strategies to address this:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid. At this pH, the silanol groups are protonated and less likely to interact with the protonated amine.[4]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or "end-capped".[4]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[4]
-
Competitive Amine Additive: Add a small amount of a competing amine, like triethylamine, to the mobile phase to block the active silanol sites.
-
Issue 2: Poor Resolution Between the Analyte and Impurities
-
Question: I am having difficulty separating the main peak of this compound from a closely eluting impurity. How can I improve the resolution?
-
Answer: Improving resolution involves optimizing several chromatographic parameters:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust pH: A small change in the mobile phase pH can affect the ionization state of the analyte and impurities, potentially leading to better separation.
-
Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider a column with a different stationary phase (e.g., a phenyl or cyano column) to achieve a different separation selectivity.
-
Decrease Flow Rate or Increase Column Length: These changes can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
GC-MS Analysis Troubleshooting
Issue 3: Low Signal Response or No Peak Detected
-
Question: I am injecting this compound into the GC-MS, but I am observing a very low signal or no peak at all. What could be the problem?
-
Answer: This issue can stem from several factors related to the analyte's properties and the GC-MS system:
-
Thermal Degradation: The compound may be degrading in the hot injector port. Try lowering the injector temperature. Studies on other amino-containing compounds show that thermal degradation can be a significant issue.[5][6]
-
Active Sites: The amine group can interact with active sites (e.g., free silanol groups) in the injector liner or the column, leading to sample loss. Use a deactivated liner and a column designed for the analysis of active compounds.
-
Improper Derivatization (if applicable): If you are using derivatization to improve volatility and thermal stability, ensure the reaction has gone to completion.
-
System Leaks: Check for leaks in the GC system, as this can lead to poor sample transfer and loss of signal.
-
Issue 4: Broad or Tailing Peaks in GC-MS
-
Question: The peak for this compound in my GC-MS chromatogram is broad and tailing. How can I improve the peak shape?
-
Answer: Poor peak shape in GC is often due to interactions within the system or non-ideal chromatographic conditions:
-
Column Activity: The column may have active sites. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to replace the column.
-
Contamination: Contamination in the injector or the front of the column can cause peak tailing. Replace the injector liner and septum, and trim the first few centimeters of the column.
-
Inappropriate Flow Rate: Optimize the carrier gas flow rate for your column dimensions to ensure optimal efficiency.
-
Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Experiment with a slightly faster ramp rate.
-
Data Presentation
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 20:80 to 80:20 over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Table 2: Representative GC-MS Method Parameters for Analysis of this compound
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C (can be optimized) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Expected Retention Time | To be determined experimentally |
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: For a bulk drug, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standards and samples. Record the peak areas and retention times.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: GC-MS Analysis
-
Standard and Sample Preparation: Prepare stock and working standards of this compound in a volatile solvent such as methanol or dichloromethane at appropriate concentrations (e.g., 1-100 µg/mL). Prepare samples by dissolving or extracting them in the same solvent.
-
GC-MS Conditions: Configure the GC-MS system with the parameters outlined in Table 2.
-
Analysis: Inject the standards and samples. Acquire the data in full scan mode to identify the analyte and any impurities based on their retention times and mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
Data Interpretation: Identify the peak for this compound by comparing its retention time and mass spectrum with that of the reference standard.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Troubleshooting workflow for low GC-MS signal.
References
- 1. PubChemLite - this compound (C5H9N3S) [pubchemlite.lcsb.uni.lu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,4-Thiadiazole Compound Toxicity Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to compound toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do some of my 1,3,4-thiadiazole compounds show high toxicity against normal cell lines?
A1: The toxicity of 1,3,4-thiadiazole derivatives is highly dependent on their substitution patterns. The core 1,3,4-thiadiazole ring is generally considered to have good in vivo stability and relatively low toxicity due to its strong aromaticity.[1][2][3] However, specific functional groups attached to the ring can interact with biological targets in normal cells, leading to cytotoxicity. For example, certain substituents might lead to off-target effects or the formation of reactive metabolites. Structure-activity relationship (SAR) studies are crucial to identify which moieties contribute to toxicity.[4][5]
Q2: Are there any known structural modifications that can decrease the toxicity of 1,3,4-thiadiazole derivatives?
A2: Yes, several medicinal chemistry strategies can be employed:
-
Bioisosteric Replacement: Replacing a functional group responsible for toxicity with a bioisostere (a group with similar physical or chemical properties) can maintain or improve activity while reducing toxicity.[1][6] For instance, replacing a metabolically unstable group with a more stable one can prevent the formation of toxic byproducts.
-
Introduction of Specific Moieties: Attaching glycosyl (sugar) moieties has been shown to be important for the biological activity of some 1,3,4-thiadiazole compounds, and in some cases, new derivatives have been found to be less toxic to normal cell lines.[4]
-
Prodrug Approach: Converting the active compound into a prodrug that is selectively activated in the target (e.g., tumor) tissue can significantly lower systemic toxicity. For example, derivatives of the prodrug tegafur containing a 1,3,4-thiadiazole moiety have shown good anticancer activity while being less toxic to normal cell lines.[4][7]
-
Hybridization: Combining the 1,3,4-thiadiazole scaffold with other pharmacophores can sometimes lead to derivatives with improved safety profiles.[8]
Q3: How can I assess the toxicity of my compounds early in the discovery process?
A3: A tiered approach is recommended. Start with in vitro cytotoxicity assays using both cancerous and non-cancerous (normal) cell lines to determine the selectivity index (SI). A high SI indicates greater selectivity for cancer cells. Following this, invertebrate models like Daphnia magna can be used for a preliminary assessment of systemic toxicity.[2][9] For promising candidates, in vivo studies in animal models (e.g., mice) are necessary to evaluate parameters like neurotoxicity and overall safety.[10]
Troubleshooting Guides
Problem 1: My lead compound is highly potent against my cancer cell line of interest but also shows significant cytotoxicity to normal fibroblasts (e.g., WI-38, Hs27).
-
Strategy: Improve Selectivity through Structural Modification.
-
Analysis: The lack of selectivity is a common issue. Certain derivatives, such as some with thiocyanate or formyl groups, have exhibited cytotoxicity towards normal cells.[8]
-
Proposed Solution:
-
Conduct a SAR study: Synthesize a small library of analogs by modifying the substituents on the 1,3,4-thiadiazole ring. Focus on positions that are likely to interact with off-target proteins. For example, studies have shown that the nature of the substituent on a phenyl ring attached to the thiadiazole core is important for cytotoxic activity.[4]
-
Evaluate Selectivity: Screen the new analogs against both your target cancer cell line and the normal fibroblast line. Calculate the Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) for each compound.
-
Prioritize: Select compounds with the highest SI for further development. Some derivatives have been specifically reported to be non-toxic to normal cells like skin fibroblasts, hepatocytes, and neurons.[4][7]
-
-
-
Logical Workflow for Toxicity Mitigation
Caption: General workflow for addressing compound toxicity.
Problem 2: I need a reliable protocol to compare the cytotoxicity of my new derivatives against a panel of cell lines.
-
Methodology: MTT Cell Viability Assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Detailed Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, and a normal cell line like fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your 1,3,4-thiadiazole compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
MTT Assay Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data on Toxicity and Selectivity
The following table summarizes cytotoxicity data for illustrative 1,3,4-thiadiazole derivatives, highlighting the importance of evaluating compounds against both cancer and normal cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) vs. Cancer Cells | Normal Cell Line | IC₅₀ (µM) vs. Normal Cells | Selectivity Index (SI) | Reference |
| 36a | MCF-7 (Breast) | 5.51 | WI-38 (Fibroblast) | 9.18 | 1.67 | [8] |
| 36d | MCF-7 (Breast) | 9.48 | WI-38 (Fibroblast) | 29.35 | 3.10 | [8] |
| 43c | Jurkat (Leukemia) | 1.65 | Hs27 (Fibroblast) | 31.45 | 19.06 | [8] |
| 43d | Jurkat (Leukemia) | 2.01 | Hs27 (Fibroblast) | 2.36 | 1.17 | [8] |
| 2g | LoVo (Colon) | 2.44 | Daphnia magna | Low Toxicity | High | [2][9] |
| 23 | Various | Active | Normal Fibroblasts, Hepatocytes, etc. | Not Toxic | High | [4][7] |
Note: Data is compiled from multiple sources for illustrative purposes. Experimental conditions may vary.
Signaling Pathways and Mechanisms
Understanding the mechanism of toxicity is key to mitigating it. Many cytotoxic 1,3,4-thiadiazole compounds function by inducing apoptosis (programmed cell death) in cancer cells. A favorable compound will selectively trigger this pathway in cancer cells while leaving normal cells unharmed.
-
Simplified Apoptosis Induction Pathway
Caption: A simplified signaling pathway for apoptosis.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 5-Propyl-1,3,4-thiadiazol-2-amine and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the selectivity of 5-propyl-1,3,4-thiadiazol-2-amine or other lead compounds. The following resources are designed to address common challenges encountered during the optimization of small molecule inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your selectivity profiling experiments.
Problem: High off-target activity observed in a broad panel screen.
Potential Causes:
-
Promiscuous Scaffold: The core scaffold of this compound may have inherent features that allow it to bind to multiple targets. The 2-amino-1,3,4-thiadiazole moiety is a common pharmacophore in many biologically active compounds.[1]
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Lack of Specific Interactions: The compound may lack functional groups that can form highly specific interactions with the intended target, leading to binding in less specific, often hydrophobic, pockets of off-targets.
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High Compound Concentration: The screening concentration might be too high, leading to the detection of weak, non-specific interactions.
Suggested Solutions:
-
Analyze Off-Target Profiles: Carefully examine the off-targets. Are they from the same protein family (e.g., kinases, GPCRs)? Understanding the nature of the off-targets can provide clues for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a small library of analogues of this compound to understand which parts of the molecule are critical for on-target and off-target activity.
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Structure-Based Design: If the structure of your target and at least one major off-target are known, you can design modifications to your compound to exploit differences in their binding sites.[2][3][4] This could involve adding bulky groups to create steric hindrance in the off-target's binding pocket or adding groups that can form specific hydrogen bonds or electrostatic interactions with the target.[2][3]
-
Lower Screening Concentration: Re-screen your compound at a lower concentration to filter out low-affinity, non-specific binders.
Problem: In vitro potency does not translate to cellular activity.
Potential Causes:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Charged molecules are often less cell-permeable.[2]
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters.
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Metabolic Instability: The compound may be rapidly metabolized by the cell into an inactive form.
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Target not Accessible: The target protein may be in a cellular compartment that the compound cannot access.
Suggested Solutions:
-
Assess Physicochemical Properties: Analyze the lipophilicity (LogP), polar surface area (PSA), and other properties of your compound to predict its cell permeability.
-
Permeability Assays: Conduct in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.
-
Metabolic Stability Assays: Evaluate the stability of your compound in the presence of liver microsomes or hepatocytes.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your compound is binding to its intended target within the cell.
Problem: Compound shows toxicity in cellular assays.
Potential Causes:
-
Off-Target Toxicity: The compound may be hitting one or more off-targets that are critical for cell viability.
-
Reactive Metabolites: The compound could be metabolized into a reactive species that is toxic to the cell.
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Non-Specific Cytotoxicity: At high concentrations, some compounds can disrupt cell membranes or other cellular processes in a non-specific manner.
Suggested Solutions:
-
Identify Off-Targets: Use techniques like chemical proteomics or affinity chromatography to identify the off-targets of your compound.
-
SAR for Toxicity: During your medicinal chemistry optimization, screen your analogues for cytotoxicity in parallel with your primary activity assay. This will help you to identify structural modifications that reduce toxicity while maintaining on-target potency.
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Dose-Response Analysis: Carefully analyze the dose-response curves for both on-target activity and cytotoxicity to determine the therapeutic index.
-
Mechanism of Toxicity Studies: If toxicity is a persistent issue, you may need to conduct more in-depth studies to understand the underlying mechanism.
Frequently Asked Questions (FAQs)
Q1: How can I identify the potential off-targets of this compound?
A1: A combination of computational and experimental approaches is recommended:
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Computational Profiling: Use in silico tools and databases to predict potential off-targets based on the chemical structure of your compound.
-
Broad Panel Screening: Screen your compound against a large, commercially available panel of receptors, enzymes, and ion channels.
-
Chemical Proteomics: This experimental approach uses your compound as a "bait" to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.
-
Phenotypic Screening: Observing the effects of your compound in different cell lines or model organisms can provide clues about its mechanism of action and potential off-targets.
Q2: What are the first steps in a medicinal chemistry campaign to improve the selectivity of a lead compound?
A2: A typical medicinal chemistry campaign to improve selectivity involves the following steps:
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Establish a Robust Screening Cascade: Develop a set of assays to measure on-target potency, selectivity against key off-targets, and relevant ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Develop a Structure-Activity Relationship (SAR): Synthesize and test a focused library of analogues to understand how modifications to different parts of the molecule affect its activity and selectivity.
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Utilize Structure-Based Design (if possible): If the 3D structures of your target and a key off-target are available, use this information to guide the design of more selective compounds.[2][3][4]
-
Iterative Optimization: Use the data from your screening cascade to design and synthesize the next generation of compounds in an iterative cycle of design, synthesis, and testing.
Q3: What computational tools can aid in improving selectivity?
A3: Several computational tools can be valuable:
-
Molecular Docking: Predicts how a ligand will bind to the active site of a protein. Running docking simulations with your target and known off-targets can help to identify structural features that can be exploited to improve selectivity.[5]
-
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the role of protein flexibility.[5]
-
Pharmacophore Modeling: Identifies the key chemical features of a ligand that are required for binding to a target. This can be used to design new molecules with improved selectivity.
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a compound to its biological activity. QSAR models can be used to predict the selectivity of new, unsynthesized compounds.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and Analogs
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity (Off-Target 1 / Target) | Selectivity (Off-Target 2 / Target) |
| This compound | 50 | 250 | 500 | 5 | 10 |
| Analog A | 45 | 1000 | 2500 | 22 | 56 |
| Analog B | 150 | 1500 | 3000 | 10 | 20 |
| Analog C | 60 | 300 | 450 | 5 | 7.5 |
This table illustrates how the selectivity of the lead compound can be improved through chemical modifications (Analog A) or potentially worsened (Analog C).
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of a compound against a panel of kinases.
1. Reagents and Materials:
- Test compound (e.g., this compound)
- Kinase panel (commercially available)
- Kinase-specific substrates
- ATP
- Kinase buffer
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well plates
- Plate reader
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- Add the diluted compound to the wells of a 384-well plate.
- Add the kinase, substrate, and ATP solution to each well to initiate the reaction.
- Incubate the plate at room temperature for the recommended time.
- Add the detection reagent to stop the reaction and generate a luminescent signal.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each kinase at each compound concentration.
- Determine the IC50 value for each kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement of a compound in a cellular environment.
1. Reagents and Materials:
- Cultured cells
- Test compound
- Lysis buffer
- PBS
- Centrifuge
- PCR tubes
- Thermal cycler
- SDS-PAGE equipment
- Western blot equipment
- Antibody against the target protein
2. Procedure:
- Treat cultured cells with the test compound or vehicle control.
- Harvest and wash the cells.
- Resuspend the cells in PBS and divide into aliquots in PCR tubes.
- Heat the aliquots to a range of temperatures using a thermal cycler.
- Lyse the cells by freeze-thawing.
- Separate the soluble and aggregated protein fractions by centrifugation.
- Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
- A positive target engagement will result in a thermal stabilization of the target protein, meaning it will remain in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: A general workflow for improving compound selectivity.
Caption: A decision tree for troubleshooting off-target effects.
Caption: On-target vs. off-target effects in a signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve drug selectivity? [synapse.patsnap.com]
Validation & Comparative
Comparative Analysis of the Antimicrobial Activity of 5-Substituted-1,3,4-Thiadiazol-2-amines and Standard Antibiotics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the antimicrobial efficacy of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives against standard antibiotics. The data presented is compiled from several studies investigating the antibacterial and antifungal potential of this class of compounds. While specific data for 5-propyl-1,3,4-thiadiazol-2-amine was not available in the reviewed literature, this guide summarizes the activities of structurally related derivatives, offering valuable insights into their potential as antimicrobial agents.
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The antimicrobial potential of these compounds is a significant area of research, driven by the increasing challenge of antibiotic resistance.[2][3]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activities of several 5-substituted-1,3,4-thiadiazol-2-amine derivatives are summarized below. The data is presented as the diameter of the zone of inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). These metrics provide a quantitative measure of the potency of the compounds against various microbial strains when compared with standard antibiotics.
Table 1: Antibacterial Activity of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (Zone of Inhibition in mm)
| Compound (Substituent at 5-position) | Staphylococcus aureus | Escherichia coli | Standard Antibiotic | Zone of Inhibition (mm) of Standard | Reference |
| 2-chloro phenyl (THD-2) | 16 | 15 | - | - | [4] |
Table 2: Antibacterial Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives (MIC in µg/mL)
| Compound (Substituent at 4-position of phenyl ring) | Staphylococcus aureus | Bacillus subtilis | Standard Antibiotic | MIC (µg/mL) of Standard | Reference |
| Fluoro | 20-28 | 20-28 | Ciprofloxacin | 18-20 | [5] |
| Chloro | 20-28 | 20-28 | Ciprofloxacin | 18-20 | [5] |
Table 3: Antifungal Activity of 5-Aryl-1,3,4-Thiadiazol-2-amine Derivatives (Zone of Inhibition in mm)
| Compound (Substituent at 5-position) | Aspergillus niger | Standard Antifungal | Zone of Inhibition (mm) of Standard | Reference |
| 2-chloro phenyl (THD-2) | 16 | - | - | [4] |
Table 4: Antifungal Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives (MIC in µg/mL)
| Compound (Substituent at 4-position of phenyl ring) | Aspergillus niger | Standard Antifungal | MIC (µg/mL) of Standard | Reference |
| Chloro | 25 | - | - | [5] |
| Fluoro | 25 | - | - | [5] |
Experimental Protocols
The following are generalized experimental methodologies for determining the antimicrobial activity of the 1,3,4-thiadiazole derivatives as described in the cited literature.
Kirby-Bauer Disc Diffusion Method / Cup Plate Technique
This method is widely used to assess the antibacterial and antifungal activity of chemical substances.[3][4][6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a sterile agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Application of Test Compounds:
-
Disc Diffusion: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Cup Plate: Wells or cups are created in the agar, and a specific volume of the test compound solution is added to each well.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement of Zone of Inhibition: The diameter of the clear zone around the disc or cup, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included.
-
Incubation: The microtiter plates are incubated under suitable conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 5-substituted-1,3,4-thiadiazol-2-amine derivatives is influenced by the nature of the substituent at the 5-position of the thiadiazole ring.
Caption: Influence of Substituents on Antimicrobial Activity.
Studies have suggested that the presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring at the 5-position of the 1,3,4-thiadiazole moiety can significantly enhance antibacterial and antifungal efficacy.[4] This is a crucial consideration for the rational design of more potent antimicrobial agents based on this scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]
- 7. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 5-substituted-1,3,4-thiadiazol-2-amines
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted-1,3,4-Thiadiazol-2-amines
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-substituted-1,3,4-thiadiazol-2-amines, focusing on their anticancer, antimicrobial, and anticonvulsant properties. The insights are supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key chemical and logical workflows.
Data Presentation: A Comparative Overview
The biological activity of 5-substituted-1,3,4-thiadiazol-2-amines is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, offering a clear comparison of how different structural modifications impact performance.
Table 1: Anticancer Activity
The anticancer efficacy of these compounds is often evaluated against various human cancer cell lines. The median inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound ID | 5-Position Substituent | 2-Amino Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2g | 2-(Benzenesulfonylmethyl)phenyl | -NH₂ | LoVo (Colon) | 2.44 | [1] |
| MCF-7 (Breast) | 23.29 | [1] | |||
| 4e | 4-Chlorophenyl | -NH-CO-CH₂-(4-(2-methoxyphenyl)piperazin-1-yl) | MCF-7 (Breast) | 2.34 (µg/mL) | [2] |
| HepG2 (Liver) | 3.13 (µg/mL) | [2] | |||
| 4i | 4-Chlorophenyl | -NH-CO-CH₂-(4-benzylpiperidin-1-yl) | MCF-7 (Breast) | 4.87 (µg/mL) | [2] |
| HepG2 (Liver) | 5.54 (µg/mL) | [2] | |||
| 4c | 4-Chlorophenyl | -NH₂ | Breast Cancer Cell Line | Moderate Activity | [3] |
SAR Insights for Anticancer Activity:
-
The presence of an aromatic ring at the 5-position generally enhances anticancer effects.[1]
-
Introducing bulky and electron-withdrawing groups, such as a benzenesulfonylmethylphenyl group, at the 5-position can lead to potent anti-proliferative effects.[1]
-
Modification of the 2-amino group with moieties like substituted piperazines or benzyl piperidine via an acetamide linker significantly enhances cytotoxicity against breast and liver cancer cell lines.[2][4]
-
Compounds with chloro and fluoro substituents on the phenyl ring at the 5-position have demonstrated notable anticancer activity.[3]
Table 2: Antimicrobial Activity
The antimicrobial potential is typically assessed by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition against various bacterial and fungal strains.
| Compound ID | 5-Position Substituent (R) | R' on Phenyl Ring | Bacterial/Fungal Strain | Activity (Zone of Inhibition, mm or MIC, µg/mL) | Reference |
| 4a | 4-R'-Phenyl | -H | S. aureus, B. subtilis | Significant Antibacterial | [3] |
| 4b | 4-R'-Phenyl | -F | S. aureus, B. subtilis | Significant Antibacterial | [3] |
| 4c | 4-R'-Phenyl | -Cl | S. aureus, B. subtilis | Significant Antibacterial | [3] |
| 4f | 4-R'-Phenyl | -OCH₃ | A. niger, C. albicans | Significant Antifungal | [3] |
| 4g | 4-R'-Phenyl | -N(CH₃)₂ | A. niger, C. albicans | Significant Antifungal | [3] |
| A2 | Phenyl | N/A | S. aureus, E. coli | Substantial Activity | [5] |
SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups (e.g., -F, -Cl) on the 5-phenyl ring tend to increase antibacterial activity, particularly against Gram-positive bacteria.[3][6]
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the 5-phenyl ring appear to favor antifungal activity.[3][7]
-
The unsubstituted 5-phenyl-1,3,4-thiadiazol-2-amine core itself can exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5]
-
Small structural variations can significantly impact the spectrum of antimicrobial activity.[5]
Table 3: Anticonvulsant Activity
Anticonvulsant properties are often evaluated in animal models using tests like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.
| Compound ID | 5-Position Substituent | 2-Position Substituent | Animal Test | Activity (% Protection or ED₅₀) | Reference |
| 4m | 2-Biphenylyl | -NH-NH(CH₃) | MES/PTZ | Potent, compares favorably to standard drugs | [8][9] |
| - | 3-Methoxyphenyl | -NH-Phenyl | MES | 64.28% protection @ 300 mg/kg | [10] |
| 4c | 4-chloro-2-(2-chlorophenoxy)phenyl | -NH-Ethyl | MES | ED₅₀ = 20.11 mg/kg | [11] |
| PTZ | ED₅₀ = 35.33 mg/kg | [11] | |||
| MH-B1T2 | 2-Chlorophenyl | -NH-CO-(5-bromo-2-benzamido)phenyl | PTZ | Significant Protection | [12] |
SAR Insights for Anticonvulsant Activity:
-
Aromatic substitution at the 5-position is crucial for anticonvulsant activity. Substituents at the 2-position of this aromatic ring are particularly favorable.[8]
-
The presence of a biphenyl group at the 5-position, combined with a methylhydrazino group at the 2-position, results in a potent anticonvulsant agent with low neurotoxicity.[8][9]
-
Electron-donating groups like methoxy (-OCH₃) on the 5-phenyl ring can confer high efficacy.[10]
-
Halogen substitutions, such as chloro and bromo groups, on the aromatic moieties are associated with significant anticonvulsant activity.[10][12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for the synthesis and evaluation of 5-substituted-1,3,4-thiadiazol-2-amines.
General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
This protocol describes the acid-catalyzed cyclization of an aryl thiosemicarbazide.
-
Step 1: Synthesis of 4-Substituted Benzoyl Thiosemicarbazide: An appropriately substituted aroyl chloride is reacted with potassium thiocyanate in a solvent like acetone to form an aroyl isothiocyanate. This intermediate is then treated with hydrazine hydrate to yield the corresponding N-aroyl-thiosemicarbazide.
-
Step 2: Dehydrocyclization: The synthesized 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring.[3]
-
Step 3: Reaction and Isolation: The mixture is stirred for a specified time at room temperature or gently heated (e.g., 60-70°C for 5 hours) to complete the cyclization.[3] The reaction mixture is then carefully poured onto crushed ice.
-
Step 4: Purification: The resulting solid precipitate is filtered, washed thoroughly with water to remove excess acid, dried, and recrystallized from a suitable solvent (e.g., rectified spirit or ethanol) to afford the pure 5-substituted-1,3,4-thiadiazol-2-amine.[3] The structure is then confirmed using IR, NMR, and Mass spectrometry.[3][13]
Antimicrobial Susceptibility Testing (Paper Disc Diffusion Method)
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (bacteria or fungi) is prepared in sterile saline.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc (solvent only) and a positive control disc (standard antibiotic like Ciprofloxacin or antifungal like Fluconazole) are also prepared.[3]
-
Incubation: The discs are placed firmly on the agar surface. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[5]
-
Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the zone of inhibition around each disc. A larger zone indicates greater sensitivity of the organism to the compound.[5]
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.[1]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Visualizations
Diagrams generated using Graphviz provide a clear visual representation of synthetic pathways, experimental workflows, and key relationships.
Caption: General synthetic pathway for 5-Aryl-1,3,4-thiadiazol-2-amines.
Caption: A typical workflow for screening and SAR analysis.
Caption: Summary of key structure-activity relationships (SAR).
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arjonline.org [arjonline.org]
- 9. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives as Anticancer Agents
Introduction
In the landscape of medicinal chemistry, the quest for novel anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, five-membered aromatic rings containing nitrogen and a heteroatom, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have emerged as particularly promising pharmacophores.[1] These two heterocyclic systems are considered bioisosteres, where the sulfur atom in the thiadiazole ring is replaced by an oxygen atom in the oxadiazole ring.[1] This bioisosteric relationship often results in similar biological activities, yet subtle differences in their physicochemical properties can significantly impact their potency, selectivity, and pharmacokinetic profiles.[1] Both scaffolds are integral to the structure of numerous compounds demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] Their anticancer properties are attributed to their ability to interact with various biological targets, leading to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] This guide provides an objective comparison of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data, to assist researchers in drug development.
Mechanisms of Anticancer Action
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and signaling pathways crucial for tumor growth.
1,3,4-Thiadiazole Derivatives: The anticancer activity of this class is diverse. A primary mechanism is the inhibition of protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are pivotal in cell signaling pathways that regulate proliferation and survival.[2][6][7] By blocking these kinases, thiadiazole compounds can halt abnormal cancer cell growth.[2] Furthermore, many derivatives are potent inducers of apoptosis (programmed cell death) and can interfere with DNA replication processes, attributed to the ring's role as a bioisostere of pyrimidine.[2][6][8][9] Other reported mechanisms include the inhibition of enzymes like topoisomerases and histone deacetylases (HDACs), and the disruption of critical signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[2]
1,3,4-Oxadiazole Derivatives: This scaffold also targets a wide array of biomolecules. A significant number of oxadiazole derivatives function as inhibitors of kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR-2).[10][11][12] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients. Like their thiadiazole counterparts, they also target EGFR.[3][13] Other well-documented mechanisms include the inhibition of the NF-κB signaling pathway , which plays a key role in inflammation and cancer progression, and the induction of cell cycle arrest and apoptosis .[4][13][14] Additionally, 1,3,4-oxadiazole derivatives have been shown to inhibit other crucial enzymes like telomerase, thymidylate synthase, and PARP-1.[11][15]
Comparative Data on Anticancer Activity
The anticancer potency of these derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize representative data from the literature, comparing the cytotoxic effects of various derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9a (EGFR Inhibitor) | MCF-7 (Breast) | 3.31 | [16] |
| HepG-2 (Liver) | 9.31 | [16] | |
| Compound 8a (Honokiol hybrid) | A549 (Lung) | 1.62 | [6][8] |
| MCF-7 (Breast) | 2.15 | [6][8] | |
| HCT116 (Colon) | 3.27 | [6][8] | |
| Compound 19 (CDK1 Inhibitor) | MCF-7 (Breast) | <10 | [17] |
| Compound 6g (Pyrazole hybrid) | A549 (Lung) | 1.537 | [7] |
| Derivative 13d | HCT-116 (Colon) | 0.73 (µg/mL) | [18] |
Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| CMO (NF-κB Inhibitor) | HCCLM3 (Liver) | 27.5 | [14] |
| Compound 3e (STAT3 Target) | MDA-MB-231 (Breast) | - | [13][19] |
| Compound 4h | A549 (Lung) | <0.14 | [20] |
| Compound 5 (VEGFR-2 Inhibitor) | HepG-2 (Liver) | - | [10][12] |
| Compound 36 (TS Inhibitor) | HepG-2 (Liver) | (30x stronger than 5-FU) | [11][21] |
| Compound 87 (Quinoline hybrid) | SNB-75 (CNS) | (95.7% growth inhibition at 10µM) | [15] |
Direct Comparative Studies: Direct comparative studies where the core heterocycle is swapped are particularly insightful. In one study, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole resulted in a drastic drop in activity, with IC50 values increasing from a range of 1.62–4.61 µM to 18.75–60.62 µM, highlighting the superiority of the thiadiazole core in that particular molecular framework.[6][8] Conversely, another study evaluating derivatives with a benzoannulene scaffold found that the 1,3,4-oxadiazole analogues were more active than the corresponding 1,3,4-thiadiazoles.[22] These findings underscore that while the two scaffolds are bioisosteric, the choice of one over the other for optimal activity is highly dependent on the specific substituents and the target protein.
Experimental Protocols
The evaluation of the anticancer potential of these compounds involves a series of standardized in vitro assays.
1. Cell Viability and Cytotoxicity Assay (MTT Assay) This colorimetric assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compounds (e.g., 1,3,4-thiadiazole or 1,3,4-oxadiazole derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT solution is added to each well and incubated for 3-4 hours to allow formazan formation.
-
The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7][14]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
Both floating and adherent cells are collected and washed with a binding buffer.
-
Cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by a flow cytometer.
-
The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[14][17]
-
3. Cell Cycle Analysis This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Since cells have different amounts of DNA in each phase of the cell cycle (2n in G1, between 2n and 4n in S, and 4n in G2/M), flow cytometry can quantify the percentage of cells in each phase.
-
Methodology:
-
Cells are treated with the test compound.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[13][17]
-
4. Kinase Inhibition Assay This biochemical assay measures the ability of a compound to directly inhibit the activity of a specific kinase enzyme (e.g., VEGFR-2, EGFR).
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is quantified by measuring the reduction in substrate phosphorylation.
-
Methodology:
-
The recombinant kinase enzyme, a specific substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate, or by measuring the amount of ATP consumed.
-
The results are used to calculate the IC50 value of the compound for the specific kinase.[6][10]
-
Visualizing Workflows and Pathways
Diagrams created using the DOT language help visualize the complex relationships in experimental design and cellular signaling.
Caption: A typical experimental workflow for evaluating novel anticancer compounds.
Caption: Inhibition of the EGFR signaling pathway by heterocyclic derivatives.
Caption: Simplified pathway showing the induction of apoptosis via caspase activation.
Conclusion
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives represent highly valuable scaffolds in the development of novel anticancer agents. They exhibit a remarkable diversity in their mechanisms of action, targeting critical pathways involved in cancer cell proliferation, survival, and angiogenesis, including kinase signaling, apoptosis, and cell cycle progression. Experimental data reveals that derivatives from both classes can achieve high potency, with IC50 values often in the low micromolar or even nanomolar range.
A direct comparison shows that neither scaffold is universally superior; the ultimate anticancer activity is dictated by the specific molecular structure and substitution patterns of the derivative. The choice between a sulfur or oxygen atom in the heterocyclic ring can lead to significant differences in potency, highlighting the subtle but critical nature of bioisosteric replacement in drug design. Future research should continue to explore the vast chemical space of these derivatives and conduct head-to-head comparative studies to elucidate the precise structure-activity relationships that govern their efficacy against specific cancer targets.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ijfmr.com [ijfmr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 22. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a comparative overview of the in vivo efficacy of 5-substituted-1,3,4-thiadiazol-2-amine derivatives, with a focus on their potential as therapeutic agents. Due to the limited availability of in vivo data on the specific compound 5-propyl-1,3,4-thiadiazol-2-amine, this guide will draw upon data from closely related 5-substituted analogs to provide a representative evaluation.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives from preclinical studies. This data is presented to offer a comparative perspective on the potential of this class of compounds.
| Compound/Alternative | Therapeutic Area | In Vivo Model | Key Efficacy Parameters | Results |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Anticancer | Human tumor xenografts in nude mice[1][2] | Tumor growth inhibition | Significant reduction in tumor volume compared to control group. |
| 5-(Indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Antimicrobial | Murine model of systemic infection | Survival rate, bacterial load in organs | Increased survival rate and reduced bacterial load compared to untreated mice.[3] |
| Alternative: Cisplatin | Anticancer | Various murine tumor models[4] | Tumor growth inhibition, survival rate | Potent tumor growth inhibition, but associated with significant toxicity. |
| Alternative: Vancomycin | Antimicrobial | Murine model of bacterial infection | Bacterial clearance, survival rate | Effective against Gram-positive bacteria, but resistance is a growing concern. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of therapeutic compounds in key areas.
Anticancer Efficacy in Xenograft Models
-
Cell Culture and Implantation: Human cancer cell lines (e.g., A549 for lung cancer, HepG-2 for liver cancer) are cultured under standard conditions.[5] A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[1][2]
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., a 5-substituted-1,3,4-thiadiazol-2-amine derivative) is administered via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.
Antimicrobial Efficacy in a Murine Sepsis Model
-
Induction of Infection: A lethal or sub-lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus) is administered to mice via intraperitoneal injection.
-
Treatment: At a specified time post-infection, mice are treated with the test compound or a standard antibiotic (e.g., vancomycin).
-
Monitoring: Mice are monitored for survival over a period of several days.
-
Bacterial Load Determination: At specific time points, subgroups of mice may be euthanized, and organs (e.g., spleen, liver) are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates on appropriate agar plates.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and underlying biological mechanisms, the following diagrams are provided.
References
- 1. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. dovepress.com [dovepress.com]
- 4. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of 5-propyl-1,3,4-thiadiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, known to be a structural component of various biologically active molecules.[1] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have attracted significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The antibacterial efficacy of these compounds is often attributed to the presence of the =N-C-S moiety, which can interact with various biological targets within bacterial cells.
Comparative Antibacterial Spectrum
To provide an objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against a panel of common Gram-positive and Gram-negative bacteria. The data is compiled from multiple research articles and presented to facilitate a clear comparison with standard antibiotics. The activity of these analogs can offer insights into the potential antibacterial profile of 5-propyl-1,3,4-thiadiazol-2-amine.
| Compound/Alternative | 5-Substituent | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | |||
| Thiadiazole Derivative 1 | Phenyl | >1000 | >1000 | [1] |
| Thiadiazole Derivative 2 | 4-Chlorophenyl | 62.5 | >1000 | [2] |
| Thiadiazole Derivative 3 | 4-Nitrophenyl | 31.25 | 62.5 | [4] |
| Thiadiazole Derivative 4 | 4-Methoxyphenyl | 125 | >1000 | [1] |
| Thiadiazole Derivative 5 | 2,4-Dichlorophenyl | 32.6 | - | [2] |
| Ciprofloxacin (Standard) | - | 0.25-1 | 0.015-1 | [5][6] |
| Amoxicillin (Standard) | - | 0.25-1 | 4-128 | [1] |
Experimental Protocols
The antibacterial activity data presented in this guide is primarily derived from two standard and widely accepted methodologies: the Agar Disk Diffusion method and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[7][8]
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[8]
-
Disk Application: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., a 5-substituted-2-amino-1,3,4-thiadiazole derivative) and placed on the surface of the inoculated agar plate.[9]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 16-18 hours.
-
Result Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8]
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Serial Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[10]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow of the Agar Disk Diffusion method for antibacterial screening.
Potential Antibacterial Mechanisms of 2-Amino-1,3,4-Thiadiazole Derivatives
Caption: Generalized potential mechanisms of antibacterial action for thiadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Effects of 5-propyl-1,3,4-thiadiazol-2-amine Analogues and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of 5-substituted-1,3,4-thiadiazol-2-amine derivatives, used here as surrogates for 5-propyl-1,3,4-thiadiazol-2-amine, and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Due to a lack of specific experimental data on this compound, this document leverages published data on structurally similar 1,3,4-thiadiazole compounds to provide a relevant and insightful comparison. The information is presented to facilitate objective analysis and to support further research and development in the field of anti-inflammatory agents.
Executive Summary
The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a continuous endeavor in pharmaceutical research. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore with a wide range of biological activities, including anti-inflammatory effects. This guide delves into the comparative anti-inflammatory performance of 1,3,4-thiadiazole derivatives against well-established NSAIDs. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1][2][3] Emerging evidence suggests that many 1,3,4-thiadiazole derivatives also exert their anti-inflammatory effects through the inhibition of COX enzymes, positioning them as potential alternatives to traditional NSAIDs.[4][5]
This comparison summarizes key quantitative data from in vivo and in vitro studies, details the experimental protocols for the cited assays, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the anti-inflammatory activity of various 5-substituted-1,3,4-thiadiazol-2-amine derivatives compared to standard NSAIDs.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference NSAID (Dose) | % Inhibition by Reference |
| 2-(N-cyclohexyl-N-methylamino)-N-(5-(1-(4-isobutylphenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide (3f) | - | - | 64.1% | Ibuprofen | 47.7% |
| N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide (4) | - | - | - | - | - |
| 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide (5) | - | - | 72.5% | Ibuprofen | 47.7% |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) | 20 | 3 | 58.3% | Indomethacin (10) | 62.5% |
| Imidazo[2,1-b][1][3][6]thiadiazole derivative (5c) | 10 | 3 | 73.13% | Diclofenac (10) | 68.66% |
Note: Specific dosage and timing for compounds 3f and 5 were not detailed in the available search results.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Reference NSAID | Target | IC50 (µM) of Reference |
| 1,3,4-thiadiazole-thiazolidinone hybrid (6l) | COX-2 | 0.07 | Celecoxib | COX-2 | 0.049 |
| 5-adamantylthiadiazole-based thiazolidinone 3 | COX-1 | 1.08 | Ibuprofen | COX-1 | 12.7 |
| 5-adamantylthiadiazole-based thiazolidinone 4 | COX-1 | 1.12 | Naproxen | COX-1 | 40.1 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats weighing between 180-220g are typically used.[7]
-
Groups: Animals are divided into a control group, a reference drug group (e.g., indomethacin or diclofenac), and test compound groups.[7]
-
Administration: The test compounds and reference drug are administered orally or intraperitoneally, usually 30-60 minutes before the induction of inflammation.[1]
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Calculation: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[8]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: A colorimetric or fluorometric method is employed to measure the peroxidase activity of the COX enzymes. The assay measures the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is coupled to the reduction of prostaglandin G2 (PGG2) by the COX enzyme.
-
Procedure:
-
The test compound, dissolved in a suitable solvent, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.
-
Arachidonic acid, the substrate for the cyclooxygenase reaction, is added to initiate the reaction.
-
The chromogenic substrate is then added, and the change in absorbance or fluorescence is measured over time using a microplate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]
Mandatory Visualization
Caption: The Cyclooxygenase (COX) pathway in inflammation and points of inhibition.
Caption: A general workflow for screening potential anti-inflammatory compounds.
Conclusion
The available data on 5-substituted-1,3,4-thiadiazol-2-amine derivatives indicate that this class of compounds possesses significant anti-inflammatory properties, with some analogues demonstrating efficacy comparable or even superior to that of established NSAIDs like ibuprofen, diclofenac, and indomethacin in preclinical models.[4][10] The primary mechanism of action for many of these thiadiazole derivatives appears to be the inhibition of COX enzymes, similar to NSAIDs.[5] The potential for developing selective COX-2 inhibitors within this chemical class is a particularly promising avenue for future research, as it could lead to new anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Further investigation into the specific activity and safety profile of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. latamjpharm.org [latamjpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Silico Docking of 1,3,4-Thiadiazole Derivatives: A Comparative Guide
A comprehensive analysis of computational predictions versus experimental outcomes for a promising class of bioactive compounds.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The initial stages of discovering novel drugs based on this scaffold heavily rely on in silico molecular docking studies to predict the binding affinity and interaction of these compounds with specific biological targets.[3][4] This guide provides a comparative overview of the validation of these in silico predictions through experimental data, offering researchers, scientists, and drug development professionals a critical assessment of the correlation between computational and laboratory findings.
In Silico Docking Performance vs. In Vitro Biological Activity
The predictive power of in silico docking is ultimately judged by its correlation with experimental results. The following tables summarize the quantitative data from various studies on 1,3,4-thiadiazole derivatives, comparing their computationally predicted binding affinities (often expressed as docking scores in kcal/mol) with their experimentally determined biological activities (such as IC50 values in µM).
Anticancer Activity
1,3,4-Thiadiazole derivatives have been extensively investigated as potential anticancer agents, targeting various proteins involved in cancer progression.[2][5]
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Assay | IC50 (µM) | Reference |
| Compound 2 | Abl protein kinase | Not explicitly stated, but noted to have a significant hydrogen bond with Met318 | K562 cell line cytotoxicity | 7.4 | [6] |
| Compound 9a | Not explicitly stated | Not explicitly stated | Prostate cancer (PC3) cell line | 0.11 ± 0.078 | [7] |
| Compound 9b | Not explicitly stated | Not explicitly stated | Prostate cancer (PC3) cell line | 0.15 ± 0.045 | [7] |
| Compound 9c | Not explicitly stated | Not explicitly stated | Prostate cancer (PC3) cell line | 0.13 ± 0.092 | [7] |
| Compound 10 | Dihydrofolate Reductase (DHFR) | Not explicitly stated | DHFR inhibition | 0.04 ± 0.82 | [8] |
| Compound 13 | Dihydrofolate Reductase (DHFR) | Not explicitly stated | DHFR inhibition | 1.00 ± 0.85 | [8] |
| Compound 14 | Dihydrofolate Reductase (DHFR) | Not explicitly stated | DHFR inhibition | Not explicitly stated | [8] |
| Compound 15 | Dihydrofolate Reductase (DHFR) | Not explicitly stated | DHFR inhibition | Not explicitly stated | [8] |
Antimicrobial Activity
The emergence of drug-resistant microbes has spurred the search for new antimicrobial agents, with 1,3,4-thiadiazole derivatives showing significant promise.[9]
| Compound | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Assay | MIC (µg/mL) | Reference |
| Derivative D4 | PI3Ks | Favorable docking results | Staphylococcus aureus | Not explicitly stated | [9] |
| Derivative D6 | PI3Ks | Favorable docking results | Staphylococcus aureus | Not explicitly stated | [9] |
| Derivative D8 | PI3Ks | Favorable docking results | Escherichia coli | Not explicitly stated | [9] |
| Derivative D12 | PI3Ks | Favorable docking results | Escherichia coli | Not explicitly stated | [9] |
Enzyme Inhibition
1,3,4-Thiadiazole derivatives have been designed and validated as inhibitors of various enzymes implicated in disease.
| Compound | Target Enzyme | In Silico Docking Score (kcal/mol) | In Vitro Assay | IC50 (mM) | Reference |
| Compound 9'b | α-glucosidase | Not explicitly stated, but results correlated well with bioanalytical data | α-glucosidase inhibition | 3.66 | [10] |
| Compound 7b | α-glucosidase | Not explicitly stated, but results correlated well with bioanalytical data | α-glucosidase inhibition | 6.70 | [10] |
| Compound 7c | α-glucosidase | Not explicitly stated, but results correlated well with bioanalytical data | α-glucosidase inhibition | 8.42 | [10] |
| Compound L3 | ADP-sugar pyrophosphatase | -8.9 | Not specified | Not specified | [11][12] |
Experimental Protocols
A standardized approach is crucial for the reproducibility and comparison of results across different studies. The following sections detail the typical methodologies employed for the in silico and in vitro validation of 1,3,4-thiadiazole derivatives.
In Silico Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][13]
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structures of the 1,3,4-thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand in the active site of the protein in various orientations and conformations.[9] A scoring function is then used to estimate the binding affinity for each pose.[14]
-
Analysis of Results: The docking results, including the predicted binding poses and docking scores, are analyzed to understand the molecular interactions between the ligand and the protein.[9]
In Vitro Biological Assays
In vitro assays are essential for validating the biological activity of the synthesized compounds and confirming the in silico predictions.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 1,3,4-thiadiazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The 1,3,4-thiadiazole derivatives are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. For example, for α-glucosidase inhibition:[10]
-
Enzyme and Substrate Preparation: Solutions of α-glucosidase and its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.
-
Inhibition Reaction: The enzyme is pre-incubated with different concentrations of the 1,3,4-thiadiazole derivatives.
-
Substrate Addition: The substrate is added to initiate the enzymatic reaction.
-
Measurement: The product formation is monitored over time by measuring the absorbance at a specific wavelength.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the validation of in silico docking studies and a simplified representation of a signaling pathway that can be targeted by 1,3,4-thiadiazole derivatives.
Caption: General workflow for the validation of in silico docking studies.
Caption: Simplified PI3K/Akt signaling pathway inhibited by a 1,3,4-thiadiazole derivative.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. In silico docking studies: Significance and symbolism [wisdomlib.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Design, synthesis, anticancer evaluation, and molecular docking studies of 1,3,4-thiadiazole bearing 1,3,5-triazine-thiazoles - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of the 1,3,4-Thiadiazole Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific synergistic data for 5-propyl-1,3,4-thiadiazol-2-amine is not currently available in published literature, the broader class of 1,3,4-thiadiazole derivatives has demonstrated significant promise in combination therapies, particularly in the realm of antifungal treatments. This guide provides a comparative analysis of the synergistic effects observed with representative 1,3,4-thiadiazole derivatives when used in conjunction with the established antifungal agent, amphotericin B (AmB). The data presented is based on recent preclinical studies and aims to highlight the therapeutic potential of this chemical scaffold.
The primary challenge with potent drugs like amphotericin B is their dose-limiting toxicity.[1] A promising strategy to mitigate these adverse effects is through combination therapy, where a synergistic compound allows for a reduction in the dosage of the toxic drug without compromising efficacy.[2] This guide explores the potential of 1,3,4-thiadiazole derivatives to act as such synergistic agents.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between 1,3,4-thiadiazole derivatives and amphotericin B has been quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[3] An FICI value of ≤ 0.5 is indicative of a synergistic effect.
The following table summarizes the synergistic effects of two 1,3,4-thiadiazole derivatives, designated as AT2 and AT10, in combination with amphotericin B against various Candida species.[1]
| Candida Species | Compound Combination | Fractional Inhibitory Concentration Index (∑FIC) | Interpretation |
| C. albicans | AT2 + AmB | ≤ 0.5 | Synergy |
| C. parapsilosis | AT2 + AmB | ≤ 0.5 | Synergy |
| C. krusei | AT2 + AmB | > 0.5 and < 2.0 | Additivity |
| C. albicans | AT10 + AmB | ≤ 0.5 | Synergy |
| C. parapsilosis | AT10 + AmB | ≤ 0.5 | Synergy |
| C. krusei | AT10 + AmB | ≤ 0.5 | Synergy |
Data extracted from a 2025 study on the synergistic effects of 1,3,4-thiadiazole derivatives with amphotericin B.[1]
Experimental Protocols
The assessment of synergistic activity was conducted using the checkerboard microdilution method. This technique allows for the testing of multiple concentrations of two drugs in combination.
Checkerboard Assay Protocol
-
Preparation of Drug Dilutions: Stock solutions of the 1,3,4-thiadiazole derivatives and amphotericin B are prepared. Serial twofold dilutions of the 1,3,4-thiadiazole derivative are made along the rows of a 96-well microtiter plate, while serial twofold dilutions of amphotericin B are made along the columns.
-
Inoculum Preparation: The fungal inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland).
-
Incubation: The prepared microtiter plate is inoculated with the fungal suspension and incubated under appropriate conditions for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
Visualizations
To better illustrate the concepts and processes involved in assessing drug synergy, the following diagrams have been created.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.
Caption: Proposed mechanism of synergy between 1,3,4-thiadiazole derivatives and Amphotericin B.
Mechanism of Synergistic Action
The synergistic effect of 1,3,4-thiadiazole derivatives with amphotericin B is believed to stem from a multi-pronged attack on the fungal cell. Amphotericin B's primary mechanism of action is binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[4][5][6] However, its access to the cell membrane can be hindered by the fungal cell wall.
It is proposed that the 1,3,4-thiadiazole derivatives act on the fungal cell wall, causing structural alterations and increasing its permeability.[1] This disruption of the cell wall allows for enhanced penetration of amphotericin B to its target in the cell membrane, thereby potentiating its antifungal activity and leading to a synergistic effect.
Conclusion
While further research is needed to elucidate the full potential of this compound, the data from related 1,3,4-thiadiazole derivatives strongly suggest that this scaffold is a promising candidate for the development of synergistic agents in combination therapies. The ability of these compounds to enhance the efficacy of existing drugs like amphotericin B could lead to safer and more effective treatment regimens for fungal infections. The experimental framework outlined in this guide provides a robust methodology for future investigations into the synergistic potential of novel 1,3,4-thiadiazole derivatives.
References
- 1. Synergistic effect of synthetic derivatives of 1,3,4-thiadiazole with amphotericin B in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antifungal interactions of amphotericin B with 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
Comparative Safety Profile of 1,3,4-Thiadiazole Analogs: A Guide for Drug Development
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The biological versatility of this scaffold is often attributed to its mesoionic character, which allows derivatives to cross cellular membranes, and its structural similarity to pyrimidine, enabling interference with nucleic acid replication processes.[3][4][5] A crucial aspect of developing these promising therapeutic agents is a thorough evaluation of their safety profile. Generally, the 1,3,4-thiadiazole ring is associated with high in vivo stability and minimal toxicity in higher vertebrates.[6][7][8] However, the nature and position of substituents on the core ring significantly influence the overall toxicological properties.
This guide provides a comparative analysis of the safety profiles of various 1,3,4-thiadiazole analogs, focusing on cytotoxicity against normal cell lines and in vivo toxicity data. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and optimization of safer, more effective therapeutic candidates.
I. Comparative In Vitro Cytotoxicity
A primary indicator of a compound's safety is its effect on non-cancerous cells. High selectivity, where a compound is potent against target (e.g., cancer) cells but spares normal cells, is a hallmark of a promising drug candidate. Several studies have evaluated 1,3,4-thiadiazole analogs against various normal human and mammalian cell lines. While many derivatives demonstrate a favorable safety profile, some exhibit toxicity, underscoring the importance of substituent choice in drug design.[4][9] For instance, certain derivatives were found to be toxic to normal WI-38 fibroblasts with IC₅₀ values as low as 9.18 µM, whereas others showed no significant cytotoxic effect on Vero cells, with IC₅₀ values exceeding 84 µM.[9]
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Analogs against Normal Cell Lines
| Compound Series/Analog | Normal Cell Line | Observed Cytotoxicity (IC₅₀ in µM) | Key Findings & Selectivity | Reference |
|---|---|---|---|---|
| Thiadiazole Derivatives 14a–c | Vero (Monkey kidney epithelial) | 84–154 | Good selectivity towards cancer cells. | [9] |
| Thiadiazole Derivatives 36a,b,d | WI-38 (Human lung fibroblast) | 9.18–29.35 | Toxic to normal fibroblasts, indicating a low safety margin. | [4][9] |
| Honokiol Derivatives 8a–j | Not specified | Not specified | Described as having a "good toxicity profile". | [4][9] |
| Ciprofloxacin-based Analogs 1a-l | Not specified | Not specified | The two most potent anticancer compounds (1e,g) were further evaluated for DNA damage. | [4] |
| Pyridine Derivatives 18a-h | Not specified | Not specified | Antitumor activity influenced by substituents on the phenyl or thiadiazole ring. | [4] |
| Compounds ST1–ST15 | Fibroblasts | Weaker than on cancer cells | All tested compounds showed weaker cytotoxic activity on normal fibroblasts compared to breast cancer cell lines. | [10] |
| Compound 23 | Skin fibroblasts, hepatocytes, astrocytes, neurons | Not toxic | Exhibited selectivity for cancer cells. | [11] |
| Compounds 91 and 92 | Not specified | Not specified | Described as having "safety effects on normal cells". | [11] |
| Derivatives 2a–g and 3a–c | HUVEC (Human umbilical vein endothelial) | >100 | Affect viability of normal cells only at high concentrations. | [6] |
| Piperazine Derivatives 4e, 4i | Vero (Monkey kidney epithelial) | Not specified | Demonstrated high selective cytotoxicity towards cancer cells over normal Vero cells. |[12] |
II. Comparative In Vivo and Ex Vivo Safety
In vivo and ex vivo models provide a more comprehensive assessment of systemic toxicity and potential side effects. Studies using organisms like Daphnia magna for general toxicity and rodent models for neurotoxicity have been employed to characterize the safety of 1,3,4-thiadiazole derivatives.
Table 2: In Vivo and Ex Vivo Safety Data for 1,3,4-Thiadiazole Analogs
| Compound Series/Analog | Model/Test | Dose/Concentration | Observed Toxicity | Reference |
|---|---|---|---|---|
| Compound 2g | Daphnia magna | Not specified | Little toxic effects observed. | [5][6] |
| Compounds 3a–c | Daphnia magna | Not specified | Significant toxic effects, especially for the acetyl derivative 3a. | [6] |
| Compounds 6d and 7d | Rotarod Test (Mice) | Up to 300 mg/kg | No signs of neurotoxicity. | [13] |
| Compound 8 | PTZ and MES (Mice) | Not specified | Found to be a potent anticonvulsant with no toxicity. | [14] |
| Various Dihydropyrrolidone Analogs | Hemolytic Activity Assay | Not specified | All tested compounds demonstrated low hemolytic activity. | [15] |
| Compound from Siddiqui et al. | Rotarod Test (Mice) | 30 mg/kg | 100% protection in MES test with no toxicity. | [16] |
| OCH₃ Substituted Analog | Rotarod Test (Mice) | Up to 300 mg/kg | Highly effective anticonvulsant with no toxicity. |[16] |
III. Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTS/MTT Assay) This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves:
-
Cell Culture: Normal human or mammalian cells (e.g., HUVEC, WI-38, Vero) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1,3,4-thiadiazole analogs and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
Reagent Incubation: A solution of tetrazolium salt (e.g., MTS or MTT) is added to each well.
-
Measurement: Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of this colored solution is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[6]
2. Daphnia Magna Acute Toxicity Assay This method is a widely used ecotoxicological test to assess the acute toxicity of substances.
-
Test Organism: Daphnia magna (a small planktonic crustacean) is used as the invertebrate model.
-
Exposure: The daphnids are exposed to a range of concentrations of the test compound in a defined medium for a period of 24 to 48 hours.
-
Endpoint: The primary endpoint is the immobilization of the daphnids. The concentration that causes immobilization in 50% of the test population (EC₅₀) is determined. This provides an indication of the compound's general acute toxicity.[6]
3. Rotarod Test for Neurotoxicity This test assesses motor coordination, balance, and neurological deficits in rodents.
-
Apparatus: The test uses a rotating rod (rotarod).
-
Procedure: Mice or rats are treated with the test compound or a vehicle control. At set time points after administration (e.g., 30, 60, 120 minutes), the animals are placed on the rotating rod.
-
Endpoint: The time for which the animal can remain on the rod without falling is recorded. A significant decrease in performance compared to the control group indicates potential neurotoxicity.[13][16]
IV. Visualizing Safety Evaluation and Selectivity
The following diagrams illustrate the general workflow for assessing the safety of novel compounds and the conceptual goal of therapeutic selectivity.
Caption: Generalized workflow for the safety profiling of 1,3,4-thiadiazole analogs.
Caption: Conceptual diagram illustrating the goal of selective toxicity for anticancer agents.
V. Conclusion
The 1,3,4-thiadiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. The available data indicate that while the core heterocycle is generally well-tolerated, the safety and selectivity profile of its analogs are highly dependent on the nature of their substituents. Many derivatives exhibit a promising safety profile, showing high selectivity for cancer cells over normal cells and low toxicity in in vivo models.[6][11][12] However, some substitutions can impart significant toxicity to non-cancerous cells.[9]
Therefore, a comprehensive safety evaluation, beginning with in vitro cytotoxicity screening against a panel of normal cell lines, followed by more specific assays like hemolysis and genotoxicity, and culminating in in vivo studies, is critical. This systematic approach allows for the early identification of toxic liabilities and informs a rational design strategy to optimize both efficacy and safety, ultimately leading to the development of superior drug candidates.
References
- 1. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - ProQuest [proquest.com]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 13. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
Safety Operating Guide
Safe Disposal of 5-Propyl-1,3,4-thiadiazol-2-amine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 5-Propyl-1,3,4-thiadiazol-2-amine, a compound of interest in drug development and chemical research. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. While specific toxicity and environmental hazard data for this compound are limited, its structure suggests that it should be handled with care, assuming it may have properties similar to other thiadiazole derivatives.
| Property | Value |
| Molecular Formula | C5H9N3S |
| Molecular Weight | 143.21 g/mol |
| Appearance | Solid (predicted) |
| Solubility | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
Data sourced from PubChem CID 575394.[1]
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
Solid Waste: Collect unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
3. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Containers must be kept closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
4. Disposal Procedure:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical. The cleaning materials used for decontamination should also be disposed of as hazardous waste.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
